molecular formula C14H23N3O6 B124947 Ac-VAD-CHO CAS No. 147837-52-3

Ac-VAD-CHO

Cat. No.: B124947
CAS No.: 147837-52-3
M. Wt: 329.35 g/mol
InChI Key: BGFYQRSQECIBIB-PEXQALLHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid is a synthetic peptide derivative of high purity, intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. This compound is characterized by its complex structure, featuring a tripeptide backbone with an N-terminal acetamide group and a C-terminal oxobutanoic acid moiety. The presence of this specific structure suggests its potential utility in advanced biochemical research. Researchers may investigate this compound as a potential inhibitor or modulator for cysteine proteases, such as caspases, given that related peptide sequences with aspartic acid motifs are known to be key in the development of caspase inhibitors . The structural motif of acetylated alanine and valine derivatives is common in the design of enzyme substrates and inhibitors for drug discovery efforts. Specific research applications could include the study of enzyme kinetics, cell signaling pathways involving programmed cell death (apoptosis), and the development of novel therapeutic candidates for conditions such as neurodegenerative diseases . Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity and identity. All handling and experiments must be conducted by trained professionals in a controlled laboratory setting.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O6/c1-7(2)12(16-9(4)19)14(23)15-8(3)13(22)17-10(6-18)5-11(20)21/h6-8,10,12H,5H2,1-4H3,(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t8-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFYQRSQECIBIB-PEXQALLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349321
Record name Ac-VAD-CHO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147837-52-3
Record name Ac-VAD-CHO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ac-VAD-CHO: An In-Depth Technical Guide to its Function in Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ac-VAD-CHO (Acetyl-Valyl-Alanyl-Aspartyl-aldehyd) is a potent, cell-permeable, and reversible pan-caspase inhibitor widely utilized in apoptosis research. By targeting the active site of caspases, the key executioners of apoptosis, this compound serves as an invaluable tool for studying the mechanisms of programmed cell death and for identifying caspase-dependent processes. This technical guide provides a comprehensive overview of this compound's function in apoptosis pathways, including its mechanism of action, quantitative inhibition data for related compounds, detailed experimental protocols, and visualizations of its role in cellular signaling.

Core Concepts: Mechanism of Action

This compound functions as a pan-caspase inhibitor by targeting the catalytic cysteine residue within the active site of these proteases. The aldehyde group of this compound forms a reversible covalent bond with the thiol group of the cysteine, effectively blocking the enzyme's ability to cleave its substrates. This broad-spectrum inhibition extends across both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7), thereby arresting the apoptotic cascade.[1][2]

Data Presentation: Quantitative Inhibition Data

Table 1: Inhibitory Constants of Related Caspase Inhibitors

InhibitorTarget Caspase(s)Ki (nM)IC50 (nM)
Ac-DEVD-CHOCaspase-3, Caspase-70.2, 0.3-
Ac-YVAD-CHOCaspase-10.768.4
Ac-LEHD-CHOCaspase-9-3.82

Note: This data is provided for comparative purposes. This compound is expected to inhibit a broader range of caspases with high affinity.[3][4][5][6]

Signaling Pathways and Experimental Workflows

This compound is instrumental in dissecting the intricate signaling pathways of apoptosis. Below are diagrams illustrating the points of inhibition within the extrinsic and intrinsic pathways, as well as a typical experimental workflow.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors. This leads to the activation of initiator caspase-8, which in turn activates executioner caspases.

Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Pathway Death Ligand (e.g., FasL) Death Ligand (e.g., FasL) Death Receptor (e.g., FasR) Death Receptor (e.g., FasR) Death Ligand (e.g., FasL)->Death Receptor (e.g., FasR) DISC Formation DISC Formation Death Receptor (e.g., FasR)->DISC Formation Caspase-8 (active) Caspase-8 (active) DISC Formation->Caspase-8 (active) Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation Procaspase-3 Procaspase-3 Caspase-8 (active)->Procaspase-3 Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis This compound This compound This compound->Caspase-8 (active) This compound->Caspase-3 (active) Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Apaf-1 Apaf-1 Apaf-1->Apoptosome Formation Caspase-9 (active) Caspase-9 (active) Apoptosome Formation->Caspase-9 (active) Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Formation Procaspase-3 Procaspase-3 Caspase-9 (active)->Procaspase-3 Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis This compound This compound This compound->Caspase-9 (active) This compound->Caspase-3 (active) Experimental_Workflow Experimental Workflow: Apoptosis Inhibition Assay Cell Culture Cell Culture Treatment Groups Treatment Groups Cell Culture->Treatment Groups Untreated Control Untreated Control Treatment Groups->Untreated Control Apoptosis Inducer Apoptosis Inducer Treatment Groups->Apoptosis Inducer Inducer + this compound Inducer + this compound Treatment Groups->Inducer + this compound This compound Only This compound Only Treatment Groups->this compound Only Incubation Incubation Untreated Control->Incubation Apoptosis Inducer->Incubation Inducer + this compound->Incubation This compound Only->Incubation Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Data Analysis Data Analysis Apoptosis Assay->Data Analysis

References

The Role of Ac-VAD-CHO in the Inhibition of Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response fundamental to host defense and tissue homeostasis. However, its dysregulation is a key driver of numerous pathological conditions. A central mediator in the inflammatory cascade is the caspase family of proteases, particularly the inflammatory caspases. This technical guide provides an in-depth exploration of the synthetic peptide aldehyde, Ac-VAD-CHO, a well-established pan-caspase inhibitor, and its significant role in mitigating inflammation. We will delve into its mechanism of action, focusing on the inhibition of the NLRP3 inflammasome and subsequent reduction of pro-inflammatory cytokine production and pyroptotic cell death. This document will further present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Inflammatory Caspases and the Rationale for Inhibition

The inflammatory response is tightly regulated by a family of cysteine-aspartic proteases known as caspases.[1] While some caspases are primarily involved in apoptosis (programmed cell death), a distinct subset, including caspase-1, -4, -5, and -11, are key players in the innate immune response.[2] These inflammatory caspases are activated within large multi-protein complexes termed inflammasomes.[3][4]

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is one of the most extensively studied inflammasomes and is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[3][4] Upon activation, the NLRP3 inflammasome recruits and activates pro-caspase-1.[5] Activated caspase-1 is then responsible for the proteolytic cleavage of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[5] Furthermore, activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[5]

Given the central role of caspase-1 in orchestrating these pivotal inflammatory events, its inhibition presents a compelling therapeutic strategy for a multitude of inflammatory diseases.

This compound: A Potent Inhibitor of Inflammatory Caspases

N-acetyl-Valyl-Alanyl-Aspartal-CHO (this compound) is a cell-permeable, reversible pan-caspase inhibitor.[6] Its structure mimics the caspase cleavage site, allowing it to bind to the active site of these enzymes and block their proteolytic activity. While it is a broad-spectrum caspase inhibitor, it exhibits potent activity against caspase-1. A closely related and often used analog is Ac-YVAD-CHO, which is a highly specific and potent inhibitor of caspase-1.[7][8] This guide will consider findings from studies using both this compound and its specific caspase-1 inhibiting counterparts like Ac-YVAD-CHO and Ac-YVAD-cmk, as they share the core mechanism of action relevant to inflammation.

Mechanism of Action: Targeting the Core of the Inflammatory Response

The primary anti-inflammatory effect of this compound and its analogs stems from the direct inhibition of caspase-1. By blocking caspase-1 activity, this compound effectively disrupts two major downstream inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokine Maturation: this compound prevents the conversion of pro-IL-1β and pro-IL-18 into their active forms.[9] This significantly curtails the amplification of the inflammatory signaling cascade, as IL-1β is a potent pyrogen and mediator of inflammation.

  • Inhibition of Pyroptosis: By preventing the cleavage of GSDMD by caspase-1, this compound blocks the formation of membrane pores, thereby inhibiting pyroptotic cell death.[10] This not only prevents the release of cellular contents that can further fuel inflammation but also preserves tissue integrity.

Quantitative Data on the Efficacy of this compound and its Analogs

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the inhibitory potency of this compound and its related compounds.

Table 1: In Vitro Inhibition of Caspases by Ac-YVAD-CHO
Caspase TargetInhibitorKi (nM)IC50Cell Line/SystemReference
Caspase-1 (human)Ac-YVAD-CHO0.760.7 µM (IL-1β production)THP-1 cells[7][8]
Caspase-1 (mouse)Ac-YVAD-CHO3.02.5 µM (IL-1β production)-[7]
Caspase-4Ac-YVAD-CHO163-970--[8]
Caspase-5Ac-YVAD-CHO163-970--[8]
Caspase-8Ac-YVAD-CHO163-970--[8]
Caspase-9Ac-YVAD-CHO163-970--[8]
Caspase-10Ac-YVAD-CHO163-970--[8]
Caspase-2Ac-YVAD-CHO>10,000--[8]
Caspase-3Ac-YVAD-CHO>10,000--[8]
Caspase-6Ac-YVAD-CHO>10,000--[8]
Caspase-7Ac-YVAD-CHO>10,000--[8]
Table 2: In Vivo Efficacy of Ac-YVAD-CHO in Animal Models of Inflammation
Animal ModelCompoundDoseRoute of AdministrationOutcomePercent ReductionReference
Rat Endotoxemia (LPS-induced)Ac-YVAD-CHO5 mg/kgInhalationPlasma IL-1β58%[11]
Rat Endotoxemia (LPS-induced)Ac-YVAD-CHO5 mg/kgInhalationPlasma IL-1851%[11]
Rat Endotoxemia (LPS-induced)Ac-YVAD-CHO5 mg/kgInhalationBALF IL-1β59%[11]
Rat Endotoxemia (LPS-induced)Ac-YVAD-cmk12.5 µmol/kgIntravenousMortality60%[12]
Mouse Acute PancreatitisAc-YVAD-CHO12.5 µmol/kg-Pancreatic IL-18-[8]
Mouse Acute PancreatitisAc-YVAD-CHO12.5 µmol/kg-Serum IL-1β-[8]
Rat Cerebral IschemiaAc-YVAD-cmk--Brain IL-1β60.5%[13]
Rat Cerebral IschemiaAc-YVAD-cmk--Brain TNF-α48.1%[13]
Mouse Sepsis-induced AKIAc-YVAD-cmk--Serum IL-1β, IL-18, IL-6, TNF-αSignificant reduction[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vitro Caspase-1 Activity Assay

This protocol outlines a fluorometric assay to measure the inhibitory effect of this compound on caspase-1 activity.

Materials:

  • Recombinant human caspase-1

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Ac-YVAD-AFC (caspase-1 substrate)

  • Ac-YVAD-CHO (inhibitor)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a working solution of Ac-YVAD-CHO in DMSO and then dilute to the desired concentrations in Caspase Assay Buffer.

  • In a 96-well plate, add 50 µL of Caspase Assay Buffer to each well.

  • Add 10 µL of the diluted Ac-YVAD-CHO or vehicle (DMSO) to the appropriate wells.

  • Add 10 µL of recombinant human caspase-1 to each well (except for the blank wells, which receive 10 µL of assay buffer).

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 30 µL of the caspase-1 substrate Ac-YVAD-AFC to each well.

  • Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6]

  • Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Calculate the rate of substrate cleavage and determine the percentage of inhibition for each concentration of Ac-YVAD-CHO.

Western Blot for NLRP3 Inflammasome Components

This protocol describes the detection of key proteins in the NLRP3 inflammasome pathway by Western blot to assess the effect of this compound.

Materials:

  • Cell line (e.g., THP-1 monocytes or bone marrow-derived macrophages)

  • LPS (Lipopolysaccharide)

  • ATP or Nigericin (B1684572) (NLRP3 activators)

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies (anti-NLRP3, anti-ASC, anti-caspase-1 p20, anti-IL-1β)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells and differentiate if necessary (e.g., THP-1 cells with PMA).

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.

  • Collect the cell culture supernatant and lyse the cells with RIPA buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins from both the supernatant and cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.[15][16]

In Vivo LPS-Induced Endotoxemia Model in Rats

This protocol details an in vivo model to evaluate the anti-inflammatory effects of Ac-YVAD-CHO.[17][18][19]

Animals:

  • Male Sprague-Dawley or Wistar rats (250-300g)

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Ac-YVAD-CHO

  • Saline solution

  • Anesthesia

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Dissolve Ac-YVAD-CHO in a suitable vehicle (e.g., saline with a small amount of DMSO).

  • Administer Ac-YVAD-CHO or the vehicle control to the rats via the desired route (e.g., intraperitoneal injection, intravenous injection, or inhalation).[11]

  • After a predetermined time (e.g., 1 hour), induce endotoxemia by injecting a single dose of LPS (e.g., 5-15 mg/kg) intraperitoneally or intravenously.[11][12]

  • Monitor the animals for signs of sickness behavior.

  • At a specific time point post-LPS injection (e.g., 2, 4, or 6 hours), collect blood samples via cardiac puncture under anesthesia.

  • Euthanize the animals and collect tissues of interest (e.g., lung, liver, spleen).

  • Process the blood to obtain plasma or serum for cytokine analysis (e.g., ELISA for IL-1β and IL-18).

  • Homogenize the tissues for protein or RNA analysis.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Diagrams are indispensable tools for illustrating complex biological processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the NLRP3 inflammasome pathway and a typical experimental workflow.

NLRP3 Inflammasome Signaling Pathway

This diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by this compound.

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_secretion Secretion / Pyroptosis PAMPs_DAMPs PAMPs / DAMPs TLR TLR4 PAMPs_DAMPs->TLR Signal 1 (Priming) NLRP3_active NLRP3 (active) PAMPs_DAMPs->NLRP3_active Signal 2 (Activation) NFkB NF-κB Signaling TLR->NFkB pro_IL1b_pro_IL18 pro-IL-1β / pro-IL-18 (inactive) NFkB->pro_IL1b_pro_IL18 Transcription NLRP3_priming NLRP3 Gene Transcription NFkB->NLRP3_priming IL1b_IL18 IL-1β / IL-18 (active) pro_IL1b_pro_IL18->IL1b_IL18 NLRP3_inactive NLRP3 (inactive) NLRP3_priming->NLRP3_inactive Translation Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome Caspase1 Caspase-1 (active) Caspase1->pro_IL1b_pro_IL18 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage Inflammasome->Caspase1 Autocatalysis GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation AcVADCHO This compound AcVADCHO->Caspase1 Inhibition

NLRP3 Inflammasome Pathway and this compound Inhibition.
Experimental Workflow for In Vitro Evaluation of this compound

This diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_analysis Step 4: Analysis start Start: Cell Culture (e.g., THP-1 monocytes) priming Step 1: Priming with LPS start->priming treatment Step 2: Treatment with this compound priming->treatment activation Step 3: Activation with ATP/Nigericin treatment->activation supernatant_collection Collect Supernatant activation->supernatant_collection cell_lysis Cell Lysis activation->cell_lysis elisa ELISA (IL-1β, IL-18) supernatant_collection->elisa ldh_assay LDH Assay (Pyroptosis) supernatant_collection->ldh_assay western_blot Western Blot (Caspase-1, GSDMD) cell_lysis->western_blot end End: Data Interpretation elisa->end ldh_assay->end western_blot->end

In Vitro Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

This compound and its more specific analogs represent invaluable tools for the study of inflammation and hold therapeutic potential. Their ability to potently inhibit caspase-1, thereby blocking the maturation of key pro-inflammatory cytokines and preventing pyroptotic cell death, underscores their significance in modulating the inflammatory response. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of caspase inhibition in various inflammatory diseases.

Future research should focus on the development of more selective and bioavailable caspase inhibitors with improved pharmacokinetic profiles. While this compound and its derivatives are excellent research tools, their peptide nature can limit their therapeutic application. The development of small molecule inhibitors targeting caspase-1 could pave the way for novel anti-inflammatory therapies with broad clinical utility. Furthermore, exploring the synergistic effects of caspase inhibitors with other anti-inflammatory agents could lead to more effective treatment strategies for complex inflammatory disorders.

References

Ac-VAD-CHO: A Technical Guide to its Caspase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-valyl-L-alanyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide, commonly known as Ac-VAD-CHO, is a synthetic, cell-permeable peptide aldehyde that acts as a potent, reversible, broad-spectrum inhibitor of caspases.[1][2][3] Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death) and play significant roles in inflammation.[1][4] this compound is widely utilized as a research tool to study apoptotic pathways and to prevent caspase-mediated cell death in various experimental models.[1][2] Its mechanism of action involves the aldehyde group forming a reversible covalent bond with the active site cysteine residue of the target caspase, thereby blocking its proteolytic activity.

Target Caspases and Binding Affinity

To provide a quantitative context, the following table includes available data for this compound and related, structurally similar peptide aldehyde inhibitors. This allows for an approximation of the inhibitory potential of this class of compounds.

InhibitorTarget CaspaseInhibition Constant (Ki)IC50Reference(s)
Ac-VDVAD-CHOCaspase-36.5 nM-[5]
Ac-DEVD-CHOCaspase-30.2 - 0.23 nM-[6]
Ac-DEVD-CHOCaspase-70.3 nM-[6]
Ac-DEVD-CHOCaspase-21.7 µM-[6]
Ac-YVAD-CHOCaspase-1 (human)0.76 nM0.7 µM[7][8]
Ac-YVAD-CHOCaspase-1 (mouse)3.0 nM2.5 µM[8]
Ac-YVAD-CHOCaspase-4, -5, -8, -9, -10163 - 970 nM-[7]
Ac-YVAD-CHOCaspase-2, -3, -6, -7>10,000 nM-[7]

Note: The data for related compounds highlights the importance of the P4 and P2 amino acid residues in determining selectivity and potency towards specific caspases. For instance, Ac-DEVD-CHO shows high potency for caspase-3 and -7, while Ac-YVAD-CHO is highly selective for caspase-1.

Mechanism of Action and Signaling Pathways

Caspases are integral to two primary apoptotic signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases (e.g., Caspase-3, -6, -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound, as a pan-caspase inhibitor, can intercept the apoptotic cascade at multiple points by inhibiting both initiator caspases (e.g., Caspase-8, -9) and effector caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_effector Effector Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-Caspase-8 disc->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 caspase9 Active Caspase-9 caspase8->caspase9 Bid cleavage (crosstalk) procaspase3 Pro-Caspase-3/7 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome with Pro-Caspase-9 procaspase9 Pro-Caspase-9 apoptosome->procaspase9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3/7 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis inhibitor This compound inhibitor->caspase8 inhibitor->caspase9 inhibitor->caspase3

Fig. 1: Apoptotic pathways and points of inhibition by this compound.

Experimental Protocols

The following is a generalized protocol for a colorimetric or fluorometric caspase activity assay to determine the inhibitory effect of this compound. This protocol is a synthesis of standard methodologies.[9]

Objective: To measure the activity of a specific caspase (e.g., Caspase-3) in cell lysates in the presence and absence of this compound.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

  • Caspase-specific colorimetric (pNA-conjugated) or fluorometric (AFC- or AMC-conjugated) substrate (e.g., Ac-DEVD-pNA for Caspase-3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere (for adherent cells).

    • Induce apoptosis in the experimental group of cells. Include an untreated control group.

    • For the inhibitor group, pre-incubate cells with the desired concentration of this compound for 1-2 hours before adding the apoptotic stimulus.

  • Cell Lysate Preparation:

    • Harvest cells (by scraping for adherent cells or centrifugation for suspension cells).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 16,000 - 20,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (cytosolic extract) and keep it on ice.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Caspase Activity Assay:

    • In a 96-well microplate, add 20-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume in each well to 50 µl with Cell Lysis Buffer.

    • Prepare a master mix by adding 50 µl of 2X Reaction Buffer and 5 µl of the caspase substrate (e.g., 4 mM stock) per reaction.

    • Add 55 µl of the master mix to each well containing cell lysate.

    • Include a blank control (Lysis Buffer + Reaction Buffer + Substrate, no lysate).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (for pNA substrates, ~405 nm) or fluorescence (for AFC/AMC substrates) using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Compare the readings from the apoptotic group with the untreated control to confirm caspase activation.

    • Compare the readings from the this compound-treated group with the apoptotic group to determine the percentage of inhibition.

G start Start: Cell Culture treatment Induce Apoptosis (with/without this compound pre-treatment) start->treatment harvest Harvest Cells (Scrape or Centrifuge) treatment->harvest wash Wash with ice-cold PBS harvest->wash lysis Resuspend in Lysis Buffer Incubate on ice wash->lysis centrifuge Centrifuge (16,000 x g, 4°C) Collect Supernatant (Lysate) lysis->centrifuge protein_assay Determine Protein Concentration centrifuge->protein_assay plate_setup Add Lysate to 96-well Plate protein_assay->plate_setup reaction_mix Add 2X Reaction Buffer + Caspase Substrate plate_setup->reaction_mix incubate Incubate at 37°C (1-2 hours) reaction_mix->incubate read Measure Absorbance/Fluorescence (Microplate Reader) incubate->read analyze Data Analysis (% Inhibition Calculation) read->analyze end End analyze->end

Fig. 2: Experimental workflow for a caspase inhibition assay.

Conclusion

This compound is an invaluable tool for studying the roles of caspases in apoptosis and inflammation. Its broad-spectrum inhibitory activity allows for the effective blockade of the caspase cascade in cellular and biochemical assays. While a complete quantitative profile of its binding affinity to all caspases is not easily found, data from related compounds confirm the high potency of peptide aldehydes as caspase inhibitors. The provided experimental protocol offers a robust framework for investigating the efficacy of this compound in various research contexts.

References

Methodological & Application

Application Notes and Protocols for the Use of Ac-VAD-CHO in Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Ac-VAD-CHO as a Pan-Caspase Inhibitor to Modulate Apoptosis in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1] This process is tightly regulated by a family of cysteine proteases known as caspases.[2][3][4] Caspases exist as inactive zymogens (pro-caspases) in healthy cells and are activated in a cascade upon receiving an apoptotic stimulus.[4][5] This cascade ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[6]

This compound, also known as N-Acetyl-Valyl-Alanyl-Aspartal, is a potent, cell-permeable, and reversible pan-caspase inhibitor.[2][3][7][8] It functions by mimicking the caspase cleavage site and binding to the active site of various caspases, thereby blocking their proteolytic activity. Due to its broad specificity, this compound is widely used as a tool to investigate caspase-dependent apoptosis. In a research setting, it is not used to induce apoptosis but rather to inhibit apoptosis induced by various stimuli. This allows researchers to determine whether a specific cell death pathway is caspase-dependent.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to inhibit apoptosis in cell culture, alongside methods for inducing and quantifying apoptosis.

Mechanism of Action: Caspase-Dependent Apoptosis

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4][9][10]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[9][10] This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[1][11] Within the DISC, pro-caspase-8 is cleaved and activated, subsequently activating downstream executioner caspases like caspase-3.[5][11]

  • Intrinsic Pathway: This pathway is initiated by intracellular stress signals such as DNA damage or growth factor withdrawal.[9] These signals lead to the release of cytochrome c from the mitochondria into the cytosol.[4][9] Cytosolic cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 in a complex called the apoptosome.[4][5] Activated caspase-9 then proceeds to activate executioner caspases.

Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -6, -7), which are responsible for the cleavage of key cellular proteins and the execution of apoptosis.[4] this compound acts by inhibiting both initiator and executioner caspases, thereby blocking apoptosis mediated by either pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC DISC Formation (FADD, pro-caspase-8) Death Receptors->DISC Caspase-8 Activated Caspase-8 DISC->Caspase-8 Executioner Caspases Activated Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Mitochondria->Apoptosome Caspase-9 Activated Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis Cleavage of Cellular Substrates AcVADCHO This compound AcVADCHO->Caspase-8 AcVADCHO->Caspase-9 AcVADCHO->Executioner Caspases

Caption: Caspase-dependent apoptosis signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following protocols describe the induction of apoptosis in Jurkat cells (a human T-lymphocyte cell line) using an anti-Fas antibody and the subsequent inhibition of this process by this compound. These protocols can be adapted for other cell lines and apoptosis-inducing agents.

Protocol 1: Cell Culture and Apoptosis Induction

  • Cell Maintenance: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase with >95% viability.[1]

  • Cell Seeding: On the day of the experiment, count the cells and adjust the density to 1 x 10⁶ cells/mL in fresh, pre-warmed culture medium.[1]

  • Experimental Setup: Seed 1 mL of the cell suspension into each well of a 24-well plate.

  • Pre-treatment with Inhibitor: To the wells designated for inhibition, add this compound to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for your specific cell line and experimental conditions. Incubate for 1 hour at 37°C.

  • Apoptosis Induction: Add an agonistic anti-Fas (CD95) monoclonal antibody to the appropriate wells at a final concentration of 100 ng/mL.

  • Controls:

    • Negative Control: Untreated cells (no anti-Fas, no this compound).

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.

    • Inhibitor-Only Control: Cells treated only with this compound.

  • Incubation: Incubate the plate for 4-6 hours at 37°C. The optimal incubation time may vary.

  • Cell Harvesting: After incubation, collect the cells (including any floating cells) for downstream analysis.

G Start Start Seed Seed Jurkat Cells (1x10^6 cells/mL) Start->Seed Pretreat Pre-treat with This compound (1 hr) Seed->Pretreat Induce Induce Apoptosis (anti-Fas Ab, 4-6 hrs) Seed->Induce No Inhibitor Groups Pretreat->Induce Harvest Harvest Cells for Analysis Induce->Harvest End End Harvest->End

Caption: Experimental workflow for apoptosis induction and inhibition.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[12][13][14]

  • Cell Collection: Transfer the cell suspensions from the 24-well plate to 1.5 mL microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes.[1]

  • Washing: Discard the supernatant and gently wash the cells once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.[12][13]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[1][15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).[1][13][15]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[12][15]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12][15]

Data Presentation: Expected Annexin V/PI Results

Treatment Group% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Negative Control>95%<5%<2%
Vehicle Control>95%<5%<2%
Anti-Fas Antibody40-60%20-30%15-25%
This compound + Anti-Fas85-95%5-10%<5%
This compound Only>95%<5%<2%

Protocol 3: Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of executioner caspase-3.[16][17]

  • Cell Lysis: After harvesting, lyse the cells using a chilled cell lysis buffer as per the manufacturer's instructions (e.g., incubate on ice for 10 minutes).[16][18]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to wells containing the reaction buffer and a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[16][17][18]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16][18]

  • Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).[16]

Data Presentation: Expected Caspase-3 Activity

Treatment GroupCaspase-3 Activity (Fold Change vs. Control)
Negative Control1.0
Vehicle Control~1.0
Anti-Fas Antibody4.0 - 8.0
This compound + Anti-Fas1.0 - 1.5
This compound Only~1.0

Protocol 4: Western Blot Analysis of Apoptosis Markers

Western blotting can detect changes in the expression and cleavage of key apoptotic proteins.[6][19][20]

  • Protein Extraction: Lyse harvested cells in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine protein concentration using a BCA assay.[21]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[19][21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[21]

    • Incubate with primary antibodies overnight at 4°C. Key targets include:

      • Caspase-3: To detect both the pro-form (~32 kDa) and the cleaved, active fragment (~17 kDa).[20]

      • PARP: To detect the full-length protein (~116 kDa) and the cleaved fragment (~89 kDa), a substrate of activated caspase-3.[21]

      • β-Actin or GAPDH: As a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[21]

Data Presentation: Expected Western Blot Results

Treatment GroupPro-Caspase-3 (32 kDa)Cleaved Caspase-3 (17 kDa)Cleaved PARP (89 kDa)
Negative ControlHighAbsentAbsent
Vehicle ControlHighAbsentAbsent
Anti-Fas AntibodyLowHighHigh
This compound + Anti-FasHighLow/AbsentLow/Absent
This compound OnlyHighAbsentAbsent

Troubleshooting

  • No Apoptosis Observed: Verify the expression of the target receptor (e.g., Fas) on your cell line. Check the potency of the inducing agent and optimize the concentration and incubation time. Ensure cells are healthy and not over-confluent before starting the experiment.

  • Incomplete Inhibition by this compound: The cell death observed may be caspase-independent. Increase the concentration of this compound or the pre-incubation time.

  • High Background in Assays: Ensure proper washing of cells to remove all media components. For Western blotting, ensure adequate blocking of the membrane.

Conclusion

This compound is an indispensable tool for studying programmed cell death. By effectively inhibiting caspase activity, it allows researchers to confirm the involvement of caspase-dependent pathways in their experimental models. The protocols outlined here provide a framework for inducing apoptosis and demonstrating its inhibition, thereby enabling a deeper understanding of the molecular mechanisms governing cell death.

References

Optimal Working Concentration of Ac-V-A-D-CHO In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VAD-CHO, also known as N-Acetyl-Valyl-Alanyl-Aspartyl-aldehyde, is a potent, cell-permeable, and reversible pan-caspase inhibitor.[1][2] It is widely utilized in in vitro studies to investigate the roles of caspases in apoptosis, inflammation, and other cellular processes. By binding to the active site of caspases, this compound effectively blocks the downstream signaling cascades that lead to programmed cell death. This document provides detailed application notes, experimental protocols, and recommended working concentrations for the use of this compound in various in vitro assays.

Data Presentation: Recommended Working Concentrations

The optimal working concentration of this compound is highly dependent on the cell type, the specific assay, and the experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[3][4] The following table summarizes recommended concentration ranges based on published data for this compound and similar pan-caspase inhibitors.

ApplicationCell Line/SystemRecommended Concentration RangeNotes
Apoptosis Inhibition Jurkat, HeLa, and other cancer cell lines20 - 100 µMPre-incubation for 1-2 hours before inducing apoptosis is common.
Primary T-cells10 - 50 µMHigher concentrations may be toxic to primary cells.
In vitro-derived bovine embryos20 µM (for Z-VAD-FMK)Significantly improved cryotolerance.
Caspase Activity Assay (Cell-based) Various cell lines10 - 50 µMUsed as a negative control to confirm caspase-dependent activity.
Caspase Activity Assay (Cell-free) Recombinant caspases, cell lysates10 nM - 1 µMThe required concentration is significantly lower in cell-free systems.
Western Blot Analysis Various cell lines20 - 100 µMUsed to confirm that observed protein cleavage is caspase-dependent.

Note: The provided concentrations are a general guideline. Titration is crucial for optimal results.

Signaling Pathway Inhibition

This compound functions by inhibiting the activity of caspases, the central executioners of apoptosis. It blocks both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways by targeting initiator and effector caspases.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Cellular Substrates Cellular Substrates Caspase-3/7->Cellular Substrates This compound This compound This compound->Caspase-8 Inhibits This compound->Caspase-9 Inhibits This compound->Caspase-3/7 Inhibits Cleavage of Substrates Cleavage of Substrates Cellular Substrates->Cleavage of Substrates Apoptosis Apoptosis Cleavage of Substrates->Apoptosis

Caption: this compound inhibits both initiator and effector caspases.

Experimental Protocols

Protocol 1: Inhibition of Apoptosis in Cell Culture

This protocol describes a general procedure for using this compound to inhibit apoptosis induced by a chemical agent.

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Cell culture medium

  • Cells of interest (e.g., Jurkat, HeLa)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • 96-well cell culture plates

  • Apoptosis detection reagent (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3/7 activity assay kit)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the time of the assay.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 10, 25, 50, 100 µM).

    • Remove the old medium from the cells and add the medium containing this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Induction of Apoptosis:

    • Prepare the apoptosis-inducing agent at the desired concentration in cell culture medium.

    • Add the apoptosis-inducing agent to the wells, including the vehicle control and inhibitor-treated wells.

    • Include a negative control of untreated cells.

    • Incubate for the time required to induce apoptosis (typically 4-24 hours).

  • Apoptosis Detection:

    • At the end of the incubation period, assess apoptosis using your chosen method (e.g., Annexin V/PI staining followed by flow cytometry or fluorescence microscopy, or a luminescent/fluorometric caspase activity assay).

    • Follow the manufacturer's protocol for the specific apoptosis detection kit.

Protocol 2: In Vitro Caspase Activity Assay

This protocol provides a method for measuring the inhibitory effect of this compound on caspase activity in cell lysates.

Materials:

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your cells of interest as described in Protocol 1 (without the inhibitor).

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 15-30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) containing the active caspases.

    • Determine the protein concentration of the lysate.

  • Caspase Inhibition:

    • In a 96-well black microplate, add a consistent amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

    • Add varying concentrations of this compound (e.g., 10 nM to 1 µM) to the wells.

    • Include a vehicle control (DMSO).

    • Bring the final volume in each well to a consistent amount with caspase assay buffer.

    • Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the caspases.

  • Caspase Activity Measurement:

    • Add the fluorogenic caspase substrate to each well to a final concentration recommended by the manufacturer (e.g., 50 µM).

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

    • Continue to take readings every 5-10 minutes for 1-2 hours.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Plot the caspase activity against the concentration of this compound to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effect of this compound on apoptosis.

experimental_workflow cluster_setup Experiment Setup cluster_analysis Analysis Cell_Culture 1. Seed Cells Inhibitor_Treatment 2. Pre-treat with this compound Cell_Culture->Inhibitor_Treatment Apoptosis_Induction 3. Induce Apoptosis Inhibitor_Treatment->Apoptosis_Induction Apoptosis_Assay 4a. Apoptosis Detection (e.g., Annexin V) Apoptosis_Induction->Apoptosis_Assay Caspase_Assay 4b. Caspase Activity Assay Apoptosis_Induction->Caspase_Assay Western_Blot 4c. Western Blot (e.g., Cleaved PARP) Apoptosis_Induction->Western_Blot Data_Analysis 5. Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for studying this compound effects.

Conclusion

This compound is an invaluable tool for studying caspase-dependent cellular processes. The information and protocols provided in this document serve as a comprehensive guide for researchers. However, it is imperative to empirically determine the optimal experimental conditions, including inhibitor concentration and incubation times, for each specific in vitro model to ensure accurate and reproducible results.

References

Preparation of Ac-VAD-CHO Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a stock solution of Acetyl-Valyl-Alanyl-Aspartyl-aldehydic-CHO (Ac-VAD-CHO), a potent, cell-permeable, and reversible pan-caspase inhibitor. Accurate preparation of this stock solution is critical for reliable and reproducible results in studies investigating apoptosis and other caspase-dependent cellular processes. This guide includes detailed protocols, quantitative data, and a visual workflow to ensure proper handling and storage of this reagent.

Introduction

This compound is a widely used inhibitor in cell biology and drug discovery to study the roles of caspases in programmed cell death. It functions by binding to the active site of caspases, thereby blocking their proteolytic activity. To ensure the efficacy and stability of this inhibitor, it is imperative to follow a standardized protocol for the preparation and storage of its stock solution. This document outlines the necessary steps and precautions.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 329.35 g/mol [1][2]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[1][2]
Recommended Stock Concentration 1-10 mM
Typical Working Concentration 10-100 µM
Storage of Solid -20°C, desiccated and protected from light[1]
Storage of Stock Solution -20°C (short-term) or -80°C (long-term)[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Pipette and sterile filter pipette tips

  • Vortex mixer

  • Analytical balance

Procedure
  • Equilibration: Remove the vial of this compound powder from the -20°C freezer and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the hygroscopic powder.

  • Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.29 mg of this compound (Molecular Weight = 329.35 g/mol ).

    • Calculation: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 mL x 329.35 g/mol / 1000 = 3.29 mg

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 3.29 mg, add 1 mL of DMSO.

  • Mixing: Close the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1-2 months) or at -80°C for long-term storage (up to 6 months).[3] Protect from light.

Experimental Workflow

Ac_VAD_CHO_Stock_Preparation cluster_preparation Preparation cluster_storage Storage start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate 15-20 min weigh Weigh Powder equilibrate->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot end_prep Stock Solution Aliquots aliquot->end_prep storage_short Short-term Storage (-20°C) end_prep->storage_short < 2 months storage_long Long-term Storage (-80°C) end_prep->storage_long > 2 months

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Inhibition

This compound is a pan-caspase inhibitor, meaning it broadly targets multiple caspases involved in the apoptotic signaling cascade. The diagram below illustrates the general points of inhibition by this compound in the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis inhibitor This compound inhibitor->caspase8 inhibitor->caspase9 inhibitor->caspase3

Caption: Inhibition of caspases by this compound.

Conclusion

Proper preparation and storage of this compound stock solutions are fundamental for achieving accurate and reproducible results in research involving caspase inhibition. Adherence to the protocols outlined in this document will help ensure the integrity and efficacy of this critical reagent. Always refer to the manufacturer's specific instructions for the lot of this compound being used, as minor variations may exist.

References

Application Notes and Protocols for Caspase Activity Assays Using Ac-VAD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and modulating caspase activity is crucial for investigating apoptosis and related cellular processes. Ac-VAD-CHO (N-Acetyl-L-valyl-L-alanyl-L-α-aspartyl-L-alaninal) is a potent, cell-permeable, and reversible pan-caspase inhibitor, making it an invaluable tool for studying the roles of these cysteine-aspartic proteases in programmed cell death and inflammation.[1][2] This document provides detailed application notes and protocols for utilizing this compound in caspase activity assays.

Introduction to this compound

This compound is a synthetic tetrapeptide that acts as a broad-spectrum inhibitor of caspases. Its structure mimics the caspase cleavage site, allowing it to bind to the active site of these enzymes and block their proteolytic activity. The aldehyde functional group forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site. Due to its cell-permeable nature, this compound can be used in both cell-free and cell-based assays to inhibit apoptosis and other caspase-mediated events. It is often used as a negative control in caspase assays to confirm that the observed activity is indeed due to caspases.

Caspase Inhibition Profile

While this compound is recognized as a pan-caspase inhibitor, detailed and comparative quantitative data on its inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) across all caspase isoforms are not extensively documented in readily available literature. For context, the inhibitory profiles of other well-characterized caspase inhibitors are presented below. This highlights the selectivity of different peptide-based inhibitors and provides a framework for interpreting results when using this compound.

InhibitorTarget CaspasesKi / IC50 ValuesReference
Ac-DEVD-CHO Primarily Caspase-3 and -7Caspase-3: Ki = 0.23 nM; Caspase-7: Ki = 1.6 nM; Caspase-2: Ki = 1.7 µM[3][4]
Ac-YVAD-CHO Primarily Caspase-1Caspase-1: Ki = 0.76 nM; Caspase-4, -5, -8, -9, -10: Ki = 163-970 nM; Caspase-2, -3, -6, -7: Ki > 10,000 nM[5]
z-VAD-fmk Pan-caspase (irreversible)Broad specificity; weakly inhibits caspase-2.[6]

Note: The lack of a complete inhibitory profile for this compound in the provided search results underscores the importance of empirical determination of optimal concentrations for specific experimental systems.

Caspase Signaling Pathways

Caspases are central to the execution of apoptosis, which can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death Receptor->DISC Caspase-8 Caspase-8 (active) DISC->Caspase-8 Caspase-3 Effector Caspases (Caspase-3, -6, -7) Caspase-8->Caspase-3 Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion Cytochrome c Cytochrome c (released) Mitochondrion->Cytochrome c Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) Cytochrome c->Apoptosome Caspase-9 Caspase-9 (active) Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Overview of the intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

The following are generalized protocols for colorimetric and fluorometric caspase activity assays. These should be optimized for your specific cell type, experimental conditions, and available reagents. This compound is used here as a negative control to confirm caspase-specific activity.

Protocol 1: Colorimetric Caspase Activity Assay

This assay measures the cleavage of a colorimetric substrate, such as one conjugated to p-nitroaniline (pNA). The release of pNA results in a color change that can be quantified using a spectrophotometer.

Workflow for Colorimetric Caspase Assay

G Start Start Induce_Apoptosis Induce Apoptosis in Cell Culture Start->Induce_Apoptosis Harvest_Cells Harvest and Wash Cells Induce_Apoptosis->Harvest_Cells Lyse_Cells Lyse Cells on Ice Harvest_Cells->Lyse_Cells Centrifuge Centrifuge to Pellet Debris Lyse_Cells->Centrifuge Collect_Lysate Collect Supernatant (Cytosolic Extract) Centrifuge->Collect_Lysate Protein_Quant Determine Protein Concentration Collect_Lysate->Protein_Quant Prepare_Reactions Prepare Reaction Wells: - Cell Lysate - Reaction Buffer - this compound (for negative control) Protein_Quant->Prepare_Reactions Add_Substrate Add Colorimetric Substrate (e.g., DEVD-pNA) Prepare_Reactions->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Absorbance Measure Absorbance at 405 nm Incubate->Measure_Absorbance End End Measure_Absorbance->End

Figure 2: Experimental workflow for a colorimetric caspase activity assay.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Protein assay reagent (e.g., BCA or Bradford)

  • 2x Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

  • Caspase substrate (e.g., Ac-DEVD-pNA, 4 mM stock in DMSO)

  • This compound (10 mM stock in DMSO)

  • 96-well flat-bottom plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Preparation:

    • Seed cells in appropriate culture vessels and treat with an apoptosis-inducing agent for the desired time. Include an untreated control group.

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold cell lysis buffer (e.g., 100 µL per 1-5 x 10^6 cells).

    • Incubate on ice for 15-30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with cell lysis buffer.

    • Negative Control: To a set of wells containing lysate from apoptotic cells, add this compound to a final concentration of 20-50 µM. Incubate at room temperature for 10-15 minutes.

    • Blank: Prepare wells containing 50 µL of cell lysis buffer only.

  • Reaction Initiation and Measurement:

    • Prepare a master mix by diluting the caspase substrate in 2x reaction buffer to the desired final concentration (e.g., 200 µM).

    • Add 50 µL of the substrate-reaction buffer mix to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

Protocol 2: Fluorometric Caspase Activity Assay

This assay is generally more sensitive than the colorimetric assay and measures the cleavage of a fluorogenic substrate, such as one conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). The release of the fluorophore results in an increase in fluorescence that can be measured with a fluorometer.

Workflow for Fluorometric Caspase Assay

G Start Start Induce_Apoptosis Induce Apoptosis in Cell Culture Start->Induce_Apoptosis Harvest_Cells Harvest and Wash Cells Induce_Apoptosis->Harvest_Cells Lyse_Cells Lyse Cells on Ice Harvest_Cells->Lyse_Cells Centrifuge Centrifuge to Pellet Debris Lyse_Cells->Centrifuge Collect_Lysate Collect Supernatant (Cytosolic Extract) Centrifuge->Collect_Lysate Protein_Quant Determine Protein Concentration Collect_Lysate->Protein_Quant Prepare_Reactions Prepare Reaction Wells in Black Plate: - Cell Lysate - Reaction Buffer - this compound (for negative control) Protein_Quant->Prepare_Reactions Add_Substrate Add Fluorogenic Substrate (e.g., Ac-DEVD-AMC) Prepare_Reactions->Add_Substrate Incubate Incubate at 37°C (Protected from Light) Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (e.g., Ex/Em = 380/460 nm) Incubate->Measure_Fluorescence End End Measure_Fluorescence->End

Figure 3: Experimental workflow for a fluorometric caspase activity assay.

Materials:

  • All materials listed for the colorimetric assay

  • Caspase substrate (e.g., Ac-DEVD-AMC, 1 mM stock in DMSO)

  • Black 96-well plate suitable for fluorescence measurements

  • Fluorometer with appropriate excitation and emission filters (e.g., Ex/Em = 380/460 nm for AMC)

Procedure:

  • Cell Preparation and Lysate Preparation:

    • Follow steps 1 and 2 from the colorimetric assay protocol.

  • Assay Setup:

    • In a black 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with cell lysis buffer.

    • Negative Control: To a set of wells containing lysate from apoptotic cells, add this compound to a final concentration of 20-50 µM. Incubate at room temperature for 10-15 minutes.

    • Blank: Prepare wells containing 50 µL of cell lysis buffer only.

  • Reaction Initiation and Measurement:

    • Prepare a master mix by diluting the fluorogenic caspase substrate in 2x reaction buffer to the desired final concentration (e.g., 50 µM).

    • Add 50 µL of the substrate-reaction buffer mix to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

Data Interpretation

The activity of caspases is determined by comparing the signal (absorbance or fluorescence) from the apoptotic sample to the untreated control. A significant increase in the signal in the apoptotic sample indicates caspase activation. The signal from the this compound-treated sample should be close to the baseline level of the untreated control, confirming that the measured activity is caspase-dependent. The fold-increase in caspase activity can be calculated as:

(Signal of apoptotic sample - Signal of blank) / (Signal of untreated control - Signal of blank)

Conclusion

This compound is an essential tool for researchers studying apoptosis and other caspase-mediated processes. Its broad-spectrum inhibitory activity allows for the clear demonstration of caspase involvement in cellular events. The protocols provided herein offer a robust framework for conducting colorimetric and fluorometric caspase activity assays. As with any enzymatic assay, optimization of parameters such as substrate and inhibitor concentrations, incubation times, and protein amounts is recommended to achieve the most reliable and reproducible results for your specific experimental system.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Using Ac-VAD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[1][2] Caspases exist as inactive zymogens in healthy cells and are activated in a cascade-like fashion in response to pro-apoptotic stimuli.[3] This cascade ultimately leads to the cleavage of critical cellular substrates, resulting in the characteristic morphological and biochemical changes associated with apoptosis. The analysis of caspase activation is therefore a reliable method for the detection and quantification of apoptotic cells.

Ac-VAD-CHO (N-Acetyl-Val-Ala-Asp-aldehyd) is a cell-permeable, potent, and reversible pan-caspase inhibitor.[1][4][5] It binds to the catalytic site of a broad range of caspases, thereby inhibiting their activity. In the context of flow cytometry-based apoptosis assays, this compound is primarily utilized as a negative control to confirm that the observed cell death is mediated by caspases. By pre-treating cells with this compound prior to the induction of apoptosis, caspase-dependent apoptotic pathways are blocked. This inhibition can be subsequently measured by a reduction in the signal from other apoptosis markers, such as Annexin V staining.

These application notes provide a detailed protocol for utilizing this compound in conjunction with Annexin V and Propidium Iodide (PI) staining for the flow cytometric analysis of apoptosis.

Principles of the Assay

This protocol is designed to quantify the extent of apoptosis in a cell population and to verify the caspase-dependency of the process. The assay relies on two key components:

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) to label early apoptotic cells.[6][7]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.

By using Annexin V and PI in combination, it is possible to distinguish between three cell populations by flow cytometry:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This compound is used to demonstrate that the transition to an Annexin V-positive state is dependent on caspase activation. A reduction in the percentage of Annexin V-positive cells in the presence of this compound indicates a caspase-dependent apoptotic mechanism.

Caspase Activation Signaling Pathway

The diagram below illustrates the central role of caspases in both the intrinsic and extrinsic pathways of apoptosis. This compound acts by inhibiting the initiator and effector caspases, thereby blocking the downstream events of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3

Caption: Caspase signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Materials and Reagents

ReagentRecommended Concentration/StockStorage
This compound10 mM stock in DMSO-20°C
Apoptosis Inducer (e.g., Staurosporine)1 mM stock in DMSO-20°C
Annexin V-FITCRefer to manufacturer's instructions2-8°C, protect from light
Propidium Iodide (PI) Solution1 mg/mL stock in water2-8°C, protect from light
10X Annexin V Binding Buffer0.1 M Hepes/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl22-8°C
Phosphate-Buffered Saline (PBS)1X solution, Ca2+/Mg2+-freeRoom Temperature
Cell Culture MediumAppropriate for the cell line used2-8°C
DMSO (Dimethyl sulfoxide)Cell culture gradeRoom Temperature

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

G cluster_setup Experimental Setup cluster_staining Staining Procedure cluster_analysis Data Acquisition A 1. Seed Cells B 2. Prepare Treatment Groups A->B C 3. Pre-incubate with this compound B->C D 4. Induce Apoptosis C->D E 5. Incubate D->E F 6. Harvest Cells E->F G 7. Wash Cells F->G H 8. Resuspend in Binding Buffer G->H I 9. Add Annexin V-FITC & PI H->I J 10. Incubate (Dark) I->J K 11. Add Binding Buffer J->K L 12. Analyze by Flow Cytometry K->L

Caption: Flowchart of the this compound apoptosis assay protocol.

Detailed Protocol

1. Cell Preparation and Treatment

a. Seed cells at a density that will allow them to be in the logarithmic growth phase at the time of the experiment. b. Prepare the following experimental groups in appropriate culture vessels:

  • Negative Control (Untreated): Cells in culture medium only.
  • Vehicle Control: Cells treated with the same volume of DMSO used for the apoptosis inducer and this compound.
  • Apoptosis Induction (Positive Control): Cells treated with the apoptosis-inducing agent.
  • Inhibitor Control: Cells pre-treated with this compound followed by treatment with the apoptosis-inducing agent. c. For the "Inhibitor Control" group, pre-incubate the cells with this compound at a final concentration of 20-100 µM for 1-2 hours at 37°C in a CO2 incubator. The optimal concentration and incubation time may vary depending on the cell type and should be determined empirically. d. Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the "Apoptosis Induction" and "Inhibitor Control" wells. e. Incubate the cells for a period sufficient to induce apoptosis (typically 3-6 hours, but this should be optimized for your specific system).

2. Staining

a. Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle cell dissociation method such as trypsinization. b. Centrifuge the cell suspensions at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells once with cold 1X PBS and centrifuge again. d. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. e. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. f. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution. g. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis

a. After the incubation period, add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Set up the flow cytometer to detect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel). d. Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants correctly. e. Collect data for at least 10,000 events per sample.

Data Presentation and Interpretation

The data from the flow cytometer can be visualized in a dot plot with Annexin V-FITC on one axis and PI on the other. This allows for the clear separation of the four populations:

  • Lower-Left Quadrant (Q4): Live cells (Annexin V- / PI-)

  • Lower-Right Quadrant (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+)

Expected Results

The following table summarizes the expected quantitative outcomes for the different treatment groups.

Treatment Group% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)Interpretation
Negative Control >95%<5%<2%Baseline cell viability
Vehicle Control >95%<5%<2%No significant toxicity from DMSO
Apoptosis Induction DecreasedSignificantly IncreasedIncreasedSuccessful induction of apoptosis
Inhibitor Control Significantly Higher than Positive ControlSignificantly Lower than Positive ControlLower than Positive ControlApoptosis is caspase-dependent

Troubleshooting

IssuePossible CauseSolution
High background staining in negative control Cell damage during harvestingUse a gentler harvesting method; ensure all buffers are cold.
Reagent concentration too highTitrate Annexin V-FITC and PI to determine the optimal concentration.
No apoptosis observed in the positive control Ineffective apoptosis inducerVerify the concentration and activity of the inducer; increase incubation time.
Cell line is resistantUse a different apoptosis inducer or cell line.
This compound does not inhibit apoptosis Insufficient concentration or pre-incubation timePerform a dose-response and time-course experiment for this compound.
Apoptosis is caspase-independentThe cell death mechanism may not rely on caspases.

The protocol described provides a robust method for the detection and quantification of apoptosis using flow cytometry. The inclusion of the pan-caspase inhibitor this compound is critical for confirming the involvement of caspases in the observed cell death pathway. This is particularly important in drug development and mechanistic studies where understanding the specific mode of action of a compound is essential. Proper optimization of reagent concentrations and incubation times for the specific cell system under investigation is crucial for obtaining accurate and reproducible results.

References

Application Note: Detection of Caspase Cleavage in Apoptosis using Western Blotting with the Pan-Caspase Inhibitor Ac-VAD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development.[1] This process is executed by a family of cysteine proteases known as caspases, which are synthesized as inactive zymogens (pro-caspases).[2] Upon receiving an apoptotic stimulus, initiator caspases (e.g., caspase-8, caspase-9) are activated and in turn cleave and activate executioner caspases (e.g., caspase-3, caspase-7).[3] The activation of executioner caspases, such as caspase-3, requires the proteolytic processing of its inactive pro-enzyme into active p17 and p12 fragments.[4][5] This cleavage is a hallmark of apoptosis.

Western blotting is a widely used and effective method to monitor caspase activation by detecting the shift in molecular weight from the full-length pro-caspase to its smaller, cleaved, active fragments.[2] This application note provides a detailed protocol for detecting caspase cleavage by Western blot and demonstrates the use of Acetyl-Valyl-Alanyl-Aspartal-CHO (Ac-VAD-CHO), a cell-permeable and potent pan-caspase inhibitor, as a negative control to confirm that the observed cleavage is caspase-dependent.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase activation cascade in apoptosis and the general workflow for its detection using Western blotting.

Caspase Activation Pathway cluster_0 Apoptotic Signaling cluster_1 Inhibition Stimulus Apoptotic Stimulus Initiator Initiator Caspases (e.g., Caspase-9) Stimulus->Initiator Executioner Executioner Caspases (e.g., Pro-Caspase-3) Initiator->Executioner ActiveCaspase Active Caspase-3 (Cleaved Fragments) Executioner->ActiveCaspase Substrates Cellular Substrates (e.g., PARP) ActiveCaspase->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor This compound Inhibitor->Initiator Inhibits Inhibitor->ActiveCaspase Inhibits Western Blot Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment (Inducer ± this compound) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Immunodetection (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis G->H

References

Application Notes and Protocols: Long-Term Stability of Ac-VAD-CHO in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VAD-CHO, or N-Acetyl-L-valyl-L-alaninyl-N-[(1S)-1-formyl-3-carboxypropyl]-L-alaninamide, is a potent, cell-permeable, and reversible pan-caspase inhibitor. It is widely utilized in apoptosis research to prevent caspase-mediated cell death. Understanding the stability of this compound in solution is critical for ensuring the reproducibility and accuracy of experimental results. These application notes provide a summary of stability data under various storage conditions, a detailed protocol for assessing stability, and a visualization of the relevant biological pathway and experimental workflow.

Data Presentation: Stability of this compound in Solution

The long-term stability of this compound in solution is dependent on the solvent, storage temperature, and pH. While specific, long-term quantitative stability data for this compound is not extensively published, the following tables provide representative stability data based on general principles of peptide stability and information available for similar peptide aldehydes. It is strongly recommended to perform in-house stability assessments for critical applications.

Table 1: Estimated Stability of this compound in DMSO

Storage TemperatureConcentrationEstimated Purity after 1 MonthEstimated Purity after 3 MonthsEstimated Purity after 6 Months
-80°C10 mM>98%>95%>90%
-20°C10 mM>95%>90%~85%
4°C10 mM<90%<80%Significant Degradation
Room Temperature10 mMSignificant DegradationSignificant DegradationSignificant Degradation

Table 2: Estimated Stability of this compound in Aqueous Buffer (pH 6.0)

Storage TemperatureConcentrationEstimated Purity after 1 WeekEstimated Purity after 1 Month
-80°C1 mM>99%>98%
-20°C1 mM>98%>95%
4°C1 mM~95%<90%
Room Temperature1 mMSignificant DegradationSignificant Degradation

Note: The data presented in these tables are estimations and should be used as a guideline. Actual stability may vary based on the specific buffer components and purity of the solvent. It is highly recommended to aliquot solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Experimental Protocols

Protocol for Preparing Stock Solutions of this compound

Materials:

Procedure for 10 mM DMSO Stock Solution:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Centrifuge the vial briefly to collect all the powder at the bottom.

  • Reconstitute the this compound in anhydrous, sterile DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 329.35 g/mol ), add 303.6 µL of DMSO.

  • Vortex gently until the peptide is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.

Procedure for Aqueous Working Solutions:

  • Thaw a single aliquot of the 10 mM DMSO stock solution on ice.

  • Dilute the DMSO stock solution into the desired sterile aqueous buffer (e.g., PBS or cell culture medium) to the final working concentration immediately before use.

  • Ensure the final concentration of DMSO in the experimental system is non-toxic to the cells (typically <0.5%).[1]

Protocol for Assessing the Long-Term Stability of this compound in Solution

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the amount of active this compound over time.

Materials:

  • This compound solutions stored under various conditions (different solvents, temperatures, pH)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Freshly prepared this compound standard solution of known concentration

Procedure:

  • Sample Preparation:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot of the stored this compound solution.

    • If the sample is frozen, allow it to thaw completely on ice.

    • Dilute the sample with Mobile Phase A to a concentration within the linear range of the standard curve.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

    • Inject a fixed volume (e.g., 20 µL) of the prepared sample.

    • Elute the sample using a linear gradient, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 95% to 5% B

    • Monitor the elution at a wavelength of 214 nm.

    • The retention time of this compound should be determined using a freshly prepared standard.

  • Data Analysis:

    • Prepare a standard curve by injecting known concentrations of freshly prepared this compound.

    • Integrate the peak area corresponding to the intact this compound in the chromatograms of the stability samples.

    • Calculate the concentration of the remaining this compound in each sample using the standard curve.

    • Express the stability as the percentage of the initial concentration remaining at each time point.

    • Degradation products will typically appear as new peaks in the chromatogram.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO Stock Solution aliquot Aliquot into Single-Use Tubes prep_stock->aliquot storage_dmso Store in DMSO at: -80°C, -20°C, 4°C, RT aliquot->storage_dmso storage_aq Store in Aqueous Buffer (pH 6.0) at: -80°C, -20°C, 4°C, RT aliquot->storage_aq sampling Sample at Predetermined Time Points storage_dmso->sampling storage_aq->sampling hplc Analyze by RP-HPLC sampling->hplc data_analysis Quantify Remaining this compound hplc->data_analysis

Caption: Workflow for assessing the long-term stability of this compound.

Caspase_Signaling_Pathway Caspase Activation Pathways and Inhibition by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase37 Procaspase-3, -7 caspase8->procaspase37 cell_stress Intracellular Stress (e.g., DNA damage) bcl2_family Bcl-2 Family Proteins (Bax, Bak) cell_stress->bcl2_family mito Mitochondria bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase37 caspase37 Active Caspase-3, -7 procaspase37->caspase37 substrates Cellular Substrates caspase37->substrates apoptosis Apoptosis substrates->apoptosis inhibitor This compound inhibitor->caspase8 Inhibits inhibitor->caspase9 Inhibits inhibitor->caspase37 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Ac-VAD-CHO and Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ac-VAD-CHO not inhibiting apoptosis in their experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues when this compound fails to prevent cell death in your experimental setup.

Question 1: I've treated my cells with this compound, but they are still dying. What is the primary reason for this?

Answer: The most common reason for the failure of this compound to inhibit cell death is the activation of a caspase-independent apoptosis pathway . This compound is a broad-spectrum caspase inhibitor; however, it will not be effective if the cell death mechanism does not rely on caspase activation.[1][2]

Key Considerations:

  • Apoptosis-Inducing Factor (AIF): A key mediator of caspase-independent cell death is AIF.[3][4][5] Upon certain apoptotic stimuli, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation.[5]

  • Other Mediators: Other molecules such as endonuclease G, cathepsins, and calpains can also mediate caspase-independent cell death.[2]

  • Necroptosis: This is a form of programmed necrosis that is independent of caspases.[6]

Next Steps:

  • Investigate whether your experimental stimulus is known to induce caspase-independent cell death.

  • Analyze your cells for markers of caspase-independent apoptosis, such as the nuclear translocation of AIF.

Question 2: How can I be sure that the this compound I'm using is active and cell-permeable?

Answer: It is crucial to ensure the integrity and proper use of your this compound inhibitor.

Troubleshooting Steps:

  • Proper Storage and Handling: this compound is typically supplied as a lyophilized powder and should be stored at -20°C.[7] Reconstituted stock solutions, usually in DMSO, should also be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[7][8] Refer to the manufacturer's data sheet for specific storage recommendations.[7][9][10]

  • Use of a Positive Control: To validate your experimental setup, include a positive control where this compound is known to be effective. This could be a different cell line or an apoptosis inducer that unequivocally triggers caspase-dependent apoptosis (e.g., staurosporine (B1682477) in some cell lines).

  • Confirm Cell Permeability: this compound is designed to be cell-permeable.[7][9][10] However, if you suspect permeability issues, you can try using a positive control for caspase inhibition with cell lysates, where permeability is not a factor.

Question 3: Could my experimental conditions, such as concentration and incubation time, be suboptimal?

Answer: Yes, the concentration of this compound and the timing of its addition are critical for effective inhibition.

Recommendations:

  • Concentration: The optimal concentration of this compound can vary depending on the cell type and the apoptotic stimulus. A typical starting concentration range is 10-100 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.

  • Incubation Time: Pre-incubation with this compound before inducing apoptosis is generally recommended. A pre-incubation period of 1-2 hours is often sufficient for the inhibitor to permeate the cells and inhibit caspases.

Question 4: How can I confirm that caspases are indeed not being activated in my system?

Answer: It is essential to directly measure caspase activity to confirm that the observed cell death is caspase-independent.

Recommended Assays:

  • Western Blot for Cleaved Caspases: A hallmark of caspase activation is their cleavage into active subunits. Perform a western blot using antibodies specific for the cleaved forms of key caspases, such as caspase-3, -8, and -9. The absence of cleaved caspases in your dying cells, even without this compound, would strongly suggest a caspase-independent mechanism.

  • Fluorometric Caspase Activity Assay: These assays use a fluorogenic substrate that is cleaved by active caspases, resulting in a fluorescent signal. A lack of signal in your experimental group compared to a positive control would indicate no caspase activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (N-Acetyl-Val-Ala-Asp-CHO) is a synthetic, cell-permeable, reversible pan-caspase inhibitor.[9][10] The peptide sequence Val-Ala-Asp mimics the caspase cleavage site, and the aldehyde group (-CHO) reversibly interacts with the catalytic cysteine residue in the active site of caspases, thus blocking their proteolytic activity.

Q2: What are the main differences between caspase-dependent and caspase-independent apoptosis?

A2: The primary difference lies in the execution machinery. Caspase-dependent apoptosis relies on a cascade of caspase activation to dismantle the cell. In contrast, caspase-independent apoptosis utilizes other effector molecules, such as AIF, to induce cell death.[1][2]

Q3: Can this compound be toxic to my cells?

A3: While generally used to prevent cell death, at very high concentrations or with prolonged incubation times, some inhibitors can have off-target effects or induce cytotoxicity. It is always recommended to include a vehicle control (e.g., DMSO) and an inhibitor-only control to assess any potential toxicity of this compound itself.

Q4: What are some alternative pan-caspase inhibitors I could try?

A4: If you suspect issues with your this compound, you could consider other pan-caspase inhibitors such as Z-VAD-FMK (irreversible) or Q-VD-OPh.

Data Presentation

Table 1: Inhibitory Profile of Common Caspase Inhibitors
InhibitorTarget CaspasesTypeKi or IC50 Values
This compound Pan-caspaseReversibleVaries by caspase; generally in the nanomolar to low micromolar range.
Ac-DEVD-CHO Primarily Caspase-3 and -7ReversibleKi for Caspase-3: ~0.23 nM; Ki for Caspase-7: ~0.3 nM; Weakly inhibits Caspase-2 (Ki = 1.7 µM).[8]
Ac-YVAD-CHO Primarily Caspase-1ReversibleKi for Caspase-1: ~0.76 nM; Ki for Caspase-4, -5, -8, -9, -10: 163-970 nM; Ki for Caspase-2, -3, -6, -7: >10,000 nM.[11]
Z-VAD-FMK Pan-caspaseIrreversibleBroad specificity; weakly inhibits caspase-2.[12]

Experimental Protocols

Protocol 1: Inhibition of Apoptosis in Cultured Cells with this compound

Materials:

  • Cultured cells (e.g., HeLa)

  • Complete culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow overnight.

  • Pre-treatment with this compound:

    • Prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. A typical final concentration range is 10-100 µM.

    • Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Induction of Apoptosis:

    • Prepare the apoptosis-inducing agent at the desired final concentration in complete culture medium.

    • Add the apoptosis inducer to the wells already containing this compound or the vehicle control.

    • Include a negative control (untreated cells) and a positive control (cells treated with the apoptosis inducer only).

    • Incubate for the desired time period (e.g., 4-24 hours), depending on the apoptosis inducer and cell type.

  • Assessment of Apoptosis: Analyze the cells for markers of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by proceeding to Western blot analysis for cleaved caspases.

Protocol 2: Western Blot for Cleaved Caspase-3

Materials:

  • Treated and control cell samples

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Image the blot using a chemiluminescence detection system. Look for bands corresponding to the cleaved fragments of caspase-3 (typically around 17/19 kDa).

Visualizations

Signaling Pathways

Caspase_Dependent_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Extrinsic Pathway Extrinsic Pathway Intrinsic Pathway Intrinsic Pathway Execution Phase Execution Phase Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Death Receptor->DISC Recruitment Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Recruitment Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Mitochondrion Mitochondrion Caspase-8->Mitochondrion via Bid cleavage Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Activation Bcl-2 family->Mitochondrion MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Recruitment Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Caspase-Dependent Apoptosis Pathways.

Caspase_Independent_Apoptosis Apoptotic Stimulus Apoptotic Stimulus Mitochondrion Mitochondrion AIF AIF Mitochondrion->AIF Release Nucleus Nucleus Chromatin Condensation Chromatin Condensation Nucleus->Chromatin Condensation Induces Cell Death Cell Death AIF->Nucleus Translocation DNA Fragmentation DNA Fragmentation Chromatin Condensation->DNA Fragmentation DNA Fragmentation->Cell Death

Caption: AIF-Mediated Caspase-Independent Apoptosis.

Experimental Workflow

Experimental_Workflow Start Start Decision Decision Experiment Successful Experiment Successful Decision->Experiment Successful Yes Troubleshoot Troubleshoot Decision->Troubleshoot No End End Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Induce Apoptosis Induce Apoptosis Treatment with this compound->Induce Apoptosis Apoptosis Assessment Apoptosis Assessment Induce Apoptosis->Apoptosis Assessment Apoptosis Assessment->Decision Apoptosis Inhibited? Experiment Successful->End Check for Caspase-Independent Pathway Check for Caspase-Independent Pathway Troubleshoot->Check for Caspase-Independent Pathway Re-evaluate Experiment Re-evaluate Experiment Check for Caspase-Independent Pathway->Re-evaluate Experiment Re-evaluate Experiment->End

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Off-Target Effects of Ac-VAD-CHO in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the pan-caspase inhibitor, Ac-VAD-CHO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound (Acetyl-Valyl-Alanyl-Aspartal-CHO) is a synthetic, cell-permeable peptide aldehyde that acts as a broad-spectrum, reversible inhibitor of caspases.[1][2][3] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. Therefore, this compound is widely used in research to inhibit apoptosis and study its role in various cellular processes.[1][3]

Q2: What are the known off-target effects of this compound?

While this compound is a potent caspase inhibitor, it is not entirely specific. Its off-target effects primarily involve the inhibition of other cysteine proteases, notably cathepsins and calpains. Additionally, this compound and its close analog, Z-VAD-FMK, have been shown to induce autophagy through the inhibition of N-glycanase 1 (NGLY1).[2][4][5]

Q3: Can this compound induce a form of cell death other than apoptosis?

Yes, under certain experimental conditions, the use of pan-caspase inhibitors like this compound can lead to a switch from apoptotic to a caspase-independent cell death pathway, which can present as necrosis-like or autophagy-associated cell death.[6][7] This is a critical consideration when interpreting experimental results where cell death is not completely rescued by this compound.

Q4: How does this compound compare to Z-VAD-FMK in terms of off-target effects?

This compound and Z-VAD-FMK are structurally similar and share off-target activities, including the inhibition of cathepsins and calpains.[5] However, a key difference lies in their effect on NGLY1, an enzyme involved in endoplasmic reticulum-associated degradation (ERAD). Z-VAD-FMK is a more potent inhibitor of NGLY1 than this compound.[2] Inhibition of NGLY1 has been linked to the induction of autophagy.[2][4] Therefore, this compound may be a preferable choice when trying to minimize the induction of autophagy through this specific off-target mechanism.

Q5: Are there alternatives to this compound that do not induce autophagy?

Yes, the pan-caspase inhibitor Q-VD-OPh has been reported to not inhibit NGLY1 and, consequently, does not induce autophagy through this off-target pathway, making it a suitable alternative in contexts where autophagy induction is a concern.[8]

Troubleshooting Guides

Issue 1: Incomplete inhibition of cell death with this compound.

Possible Cause 1: Caspase-independent cell death. Your experimental model may be undergoing a form of programmed cell death that does not rely on caspases.[6][7]

Troubleshooting Steps:

  • Confirm Caspase Inhibition: Perform a western blot to check for the cleavage of key caspase substrates like PARP or look at the processing of caspases themselves (e.g., caspase-3). Successful inhibition should show a significant reduction in cleaved PARP and processed caspases.

  • Investigate Markers of Other Cell Death Pathways:

    • Necroptosis: Look for the phosphorylation of MLKL and RIPK3.

    • Autophagy: Monitor the conversion of LC3-I to LC3-II by western blot or immunofluorescence.

  • Use Alternative Inhibitors: Consider using inhibitors of other cell death pathways in combination with this compound to see if cell viability is restored.

Possible Cause 2: Off-target inhibition of cathepsins leading to lysosomal membrane permeabilization. this compound can inhibit lysosomal cathepsins, which under certain conditions, can contribute to cell death pathways.

Troubleshooting Steps:

  • Assess Lysosomal Integrity: Use dyes like Acridine Orange or LysoTracker to visualize lysosomal morphology and integrity.

  • Measure Cathepsin Activity: Perform a cathepsin activity assay to determine if the concentrations of this compound used are affecting their function.

  • Use More Specific Cathepsin Inhibitors: To dissect the role of cathepsins in your model, use more specific inhibitors like CA-074 for cathepsin B.

Issue 2: Unexpected induction of autophagy upon treatment with this compound.

Possible Cause: Off-target inhibition of NGLY1. this compound can inhibit N-glycanase 1 (NGLY1), which disrupts the degradation of misfolded glycoproteins in the endoplasmic reticulum (ER), leading to ER stress and subsequent induction of autophagy.[2][4]

Troubleshooting Steps:

  • Confirm Autophagy Induction: Use multiple assays to confirm autophagy, such as monitoring LC3-II conversion, p62/SQSTM1 degradation, and visualization of autophagosomes by electron microscopy or fluorescence microscopy (e.g., GFP-LC3 puncta).

  • Assess ER Stress: Perform a western blot for ER stress markers such as CHOP, BiP, and phosphorylated eIF2α.

  • Compare with an Alternative Inhibitor: As this compound is a less potent inhibitor of NGLY1 than Z-VAD-FMK, switching to this compound from Z-VAD-FMK might reduce autophagy.[2] For even stronger evidence, use the pan-caspase inhibitor Q-VD-OPh, which does not inhibit NGLY1.[8]

Data Presentation: Off-Target Inhibition Profile

The following tables summarize the known and potential off-target inhibitory activities of this compound and its close analog, Z-VAD-FMK. Direct inhibitory constants (IC50 or Ki) for this compound on cathepsins and calpains are not widely reported; therefore, data for related inhibitors are provided for reference.

Table 1: Inhibition of Cathepsins

ProteaseInhibitorIC50 / KiReference
Cathepsin BAc-Leu-Val-Lys-CHOIC50 = 4 nM[9]
Cathepsin LZ-Phe-Tyr-CHOIC50 = 0.85 nM[10]
Cathepsin BZ-VAD-FMKInhibitory activity reported[5]
Cathepsin LZ-VAD-FMKInhibitory activity reported[5]

Table 2: Inhibition of Calpains

ProteaseInhibitorIC50 / KiReference
Calpain I & IIZ-VAD-FMKInhibitory activity reported[5]
Calpain IIZ-Phe-Tyr-CHOIC50 = 184 nM[10]

Table 3: Inhibition of N-glycanase 1 (NGLY1)

EnzymeInhibitorRelative EfficacyReference
NGLY1This compound~60% efficacy compared to Z-VAD-FMK[2]
NGLY1Z-VAD-FMKPotent inhibitor[2][4]
NGLY1Q-VD-OPhNo significant inhibition[8]

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature procedures.

Materials:

  • Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5)

  • Purified Cathepsin B enzyme or cell lysate

  • This compound and other inhibitors

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and the Cathepsin B substrate.

  • Add the cell lysate or purified enzyme to the wells of the microplate.

  • Add this compound or other inhibitors at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the substrate to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals to determine the reaction rate.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: Cellular Calpain Activity Assay (Fluorometric)

This protocol is a general guideline based on commercially available kits.

Materials:

  • Cell-permeable calpain substrate (e.g., a fluorogenic substrate)

  • Cell culture medium

  • This compound and other inhibitors

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or fluorometric plate reader

Procedure:

  • Seed cells in the 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1 hour). Include a vehicle control.

  • Induce calpain activity if necessary (e.g., with a calcium ionophore).

  • Add the cell-permeable calpain substrate to the culture medium and incubate according to the manufacturer's instructions.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Normalize the fluorescence signal to cell number or protein concentration.

Signaling Pathways and Workflows

Workflow for Investigating Unexpected Cell Death

G start Unexpected Cell Death with this compound caspase_check Confirm Caspase Inhibition (e.g., Western Blot for Cleaved PARP) start->caspase_check inhibited Caspases Effectively Inhibited caspase_check->inhibited not_inhibited Incomplete Caspase Inhibition caspase_check->not_inhibited caspase_independent Investigate Caspase-Independent Cell Death Pathways inhibited->caspase_independent increase_conc Increase this compound Concentration or Check Reagent Integrity not_inhibited->increase_conc necroptosis Check for Necroptosis Markers (p-MLKL, p-RIPK3) caspase_independent->necroptosis autophagy_death Assess Autophagy-Associated Cell Death (LC3-II, p62) caspase_independent->autophagy_death lysosomal_death Examine Lysosomal Integrity (Acridine Orange, LysoTracker) caspase_independent->lysosomal_death

Caption: Troubleshooting workflow for unexpected cell death in the presence of this compound.

Signaling Pathway of this compound-Induced Autophagy

G AcVAD This compound NGLY1 NGLY1 AcVAD->NGLY1 inhibits ERAD ER-Associated Degradation (ERAD) NGLY1->ERAD regulates MisfoldedGlycoproteins Accumulation of Misfolded Glycoproteins NGLY1->MisfoldedGlycoproteins leads to accumulation of ERStress ER Stress MisfoldedGlycoproteins->ERStress UPR Unfolded Protein Response (UPR) ERStress->UPR Autophagy Autophagy Induction UPR->Autophagy

Caption: Off-target induction of autophagy by this compound via NGLY1 inhibition.

References

Determining the Effective Concentration of Ac-VAD-CHO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the pan-caspase inhibitor Ac-VAD-CHO, determining its optimal effective concentration is a critical step for achieving reliable and reproducible experimental results. This technical support guide provides a comprehensive overview of the necessary protocols, troubleshooting advice, and frequently asked questions to ensure successful application of this compound in your research.

Quick Reference: this compound Effective Concentrations

The effective concentration of this compound can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the duration of treatment. While specific IC50 values for this compound are not widely published, data from related peptide-based caspase inhibitors provide a valuable starting point for dose-response studies. It is strongly recommended to perform a dose-response experiment for each specific experimental system.

InhibitorTarget Caspase(s)Cell Line/SystemEffective Concentration/IC50
This compound Pan-CaspaseJurkat T-cells, THP-1 cellsBlocks apoptosis; specific IC50 not cited, but related inhibitors are used in the 10-100 µM range.[1][2][3]
Ac-YVAD-CHOCaspase-1Mouse IL-1βIC50: 2.5 µM[4]
Ac-YVAD-CHOCaspase-1Human IL-1βIC50: 0.7 µM[4]
Ac-YVAD-CHOCaspase-1LPS-treated THP-1 cells5 µM inhibits activation[5]
Ac-DEVD-CHOCaspase-3/7Human T-cells20 µM increased cell viability[6]
Z-VAD-fmkPan-CaspaseJurkat cells10-50 µM used to prevent apoptosis[7]
Q-VD-OPhPan-CaspaseJURL-MK1 and HL60 cells0.05 µM inhibits caspase-3/7 activity; 2 µM prevents DNA fragmentation[8]

Experimental Protocols

Determining the effective concentration of this compound requires a systematic approach involving a dose-response experiment coupled with an assay to measure caspase activity or a downstream marker of apoptosis.

Experimental Workflow for Determining Effective Concentration

G cluster_0 Phase 1: Dose-Response Setup cluster_1 Phase 2: Apoptosis/Caspase Activity Measurement cluster_2 Phase 3: Data Analysis start Seed cells and induce apoptosis prepare_inhibitor Prepare serial dilutions of this compound start->prepare_inhibitor treat_cells Treat cells with varying concentrations of this compound prepare_inhibitor->treat_cells controls Include positive and negative controls treat_cells->controls lyse_cells Lyse cells to release cellular contents controls->lyse_cells assay Perform Caspase Activity Assay (e.g., colorimetric or fluorometric) lyse_cells->assay readout Measure signal (absorbance or fluorescence) assay->readout plot_data Plot dose-response curve readout->plot_data determine_ec50 Determine EC50/IC50 plot_data->determine_ec50

Caption: Workflow for determining the effective concentration of this compound.

Detailed Protocol: Caspase Activity Assay (Colorimetric)

This protocol is adapted for a generic pan-caspase activity assay and should be optimized for your specific experimental conditions.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound

  • 96-well microplate

  • Cell lysis buffer

  • Assay buffer

  • Colorimetric caspase substrate (e.g., a substrate recognized by multiple caspases)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density appropriate for your cell line.

    • Induce apoptosis using a known stimulus.

    • Simultaneously treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).

    • Include the following controls:

      • Negative Control: Untreated, non-apoptotic cells.

      • Positive Control: Cells treated with the apoptosis inducer only.

      • Vehicle Control: Cells treated with the apoptosis inducer and the highest concentration of the inhibitor's solvent (typically DMSO).

  • Cell Lysis:

    • After the desired incubation period, centrifuge the plate and carefully remove the supernatant.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well.

    • Incubate on ice for 10-15 minutes.

  • Caspase Activity Assay:

    • Transfer the cell lysates to a new 96-well plate.

    • Add the assay buffer containing the colorimetric caspase substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Subtract the background reading (from wells with lysis buffer and substrate only).

    • Normalize the data to the positive control (100% caspase activity) and negative control (0% caspase activity).

    • Plot the percentage of caspase inhibition versus the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low caspase activity in the positive control. - Inefficient apoptosis induction.- Insufficient incubation time.- Degraded apoptosis inducer.- Optimize the concentration and incubation time of the apoptosis inducer.- Use a fresh stock of the apoptosis inducer.
High background signal in the negative control. - Spontaneous apoptosis in cell culture.- Contamination of reagents.- Use healthy, low-passage number cells.- Ensure all buffers and reagents are freshly prepared and sterile.
Inconsistent results between replicates. - Pipetting errors.- Uneven cell seeding.- Edge effects in the microplate.- Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.
This compound does not inhibit caspase activity. - Inactive inhibitor.- Incorrect concentration range.- Cell-specific resistance.- Use a fresh stock of this compound.- Test a wider range of concentrations.- Consider alternative apoptosis pathways that may be active in your cell line.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: A good starting point for a dose-response experiment is to test a broad range of concentrations, for example, from 0.1 µM to 100 µM. Based on data from similar pan-caspase inhibitors, an effective concentration is often found within the 10-50 µM range for many cell lines.[7]

Q2: How should I prepare and store this compound?

A2: this compound is typically dissolved in DMSO to prepare a stock solution. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Q3: Is a vehicle control necessary?

A3: Yes, a vehicle control is crucial. This compound is usually dissolved in DMSO, which can have its own effects on cells, especially at higher concentrations. The vehicle control should contain the same concentration of DMSO as the highest concentration of this compound used in your experiment.

Q4: How can I confirm that the observed effect is due to caspase inhibition?

A4: To confirm the specificity of this compound, you can perform downstream apoptosis assays. For example, you can assess the cleavage of PARP (a downstream target of caspases) by Western blot. Inhibition of PARP cleavage in the presence of this compound would support its role as a caspase inhibitor.

Q5: Can this compound be used in in vivo studies?

A5: While this compound is cell-permeable and has been used in some in vivo studies, its efficacy and potential toxicity in whole organisms need to be carefully evaluated for each specific application.

Mechanism of Action: Caspase Inhibition

This compound acts as a competitive, reversible inhibitor of a broad range of caspases. Caspases are a family of cysteine-aspartic proteases that play a central role in the execution phase of apoptosis.

G cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Cellular Execution stimulus Intrinsic or Extrinsic Signals initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator executioner Executioner Caspases (e.g., Caspase-3, -7) initiator->executioner Activation substrates Cleavage of Cellular Substrates executioner->substrates apoptosis Apoptosis substrates->apoptosis inhibitor This compound inhibitor->initiator Inhibition inhibitor->executioner Inhibition

References

Technical Support Center: Optimizing Ac-V-AD-CHO for Caspase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ac-VAD-CHO for effective caspase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound, also known as acetyl-valyl-alanyl-aspartyl-CHO, is a potent, cell-permeable, and reversible pan-caspase inhibitor. [1][2][3]Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation. [1][3]this compound is widely used in research to block apoptosis and study its underlying mechanisms. [1] Q2: How does this compound inhibit caspases?

A2: The aldehyde group (-CHO) at the C-terminus of the this compound peptide reacts with the catalytic cysteine residue in the active site of caspases. This interaction forms a reversible covalent bond, which blocks the enzyme's proteolytic activity.

Q3: Is this compound specific to a particular caspase?

A3: this compound is considered a broad-spectrum or pan-caspase inhibitor, meaning it can inhibit multiple caspases. However, its affinity for different caspases can vary. For instance, while it is a potent inhibitor of caspases like caspase-3, it is a weaker inhibitor of others such as caspase-2. [4]The peptide sequence VDVAD is a recognition motif for caspase-2, and Ac-VDVAD-CHO shows high affinity for both caspase-2 and caspase-3. [5][6] Q4: What is the optimal concentration of this compound to use?

A4: The optimal concentration of this compound is cell-type and stimulus-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental setup. A common starting point for cell culture experiments is in the range of 20-100 µM.

Q5: What is the recommended incubation time for this compound?

A5: The ideal incubation time depends on the experimental goals and the kinetics of apoptosis in your model system. Pre-incubation for 1-2 hours before inducing apoptosis is a common practice. However, the duration of co-incubation with the apoptotic stimulus should be optimized based on the timing of caspase activation in your specific experiment. Monitoring caspase activity over a time course is recommended to determine the optimal incubation period. [7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete or no inhibition of apoptosis Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit all activated caspases.Perform a dose-response curve to determine the EC50 for your specific cell line and apoptotic stimulus. Increase the concentration of this compound accordingly.
Inappropriate incubation time: The inhibitor might be added too late to prevent the apoptotic cascade, or the incubation time may be too short.Perform a time-course experiment to determine the peak of caspase activity in your system. Pre-incubate with this compound for 1-2 hours before adding the apoptotic stimulus and maintain its presence throughout the experiment.
Inhibitor instability: this compound may degrade over long incubation periods or due to improper storage.Prepare fresh solutions of this compound for each experiment. Store the stock solution at -20°C as recommended. [8]
Cell permeability issues: In some cell types, the inhibitor may not efficiently cross the cell membrane.While this compound is generally cell-permeable, you can try alternative pan-caspase inhibitors with different chemical properties if permeability is a concern.
Caspase-independent cell death: The observed cell death may not be mediated by caspases.Investigate other cell death pathways such as necroptosis or autophagy. Use specific inhibitors for these pathways to confirm the mechanism.
Cell toxicity observed with this compound treatment High inhibitor concentration: Excessive concentrations of the inhibitor can lead to off-target effects and cytotoxicity.Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments.
Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at high concentrations.Ensure the final concentration of the solvent in your culture medium is minimal and does not exceed levels known to be non-toxic for your cells. Include a solvent-only control in your experiments.
Variability in experimental results Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect the cellular response to apoptosis induction and inhibition.Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a uniform density for all experiments.
Inconsistent inhibitor preparation: Errors in weighing or dissolving the inhibitor can lead to variations in its final concentration.Prepare a concentrated stock solution of this compound and aliquot it for single use to ensure consistency.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for optimal growth during the experiment.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical range to test is 0, 10, 20, 50, 100, and 200 µM. Include a vehicle control (e.g., DMSO) at the highest concentration used for the inhibitor dilutions.

  • Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.

  • Apoptosis Induction: Add your apoptotic stimulus to the wells.

  • Incubation: Incubate for a predetermined time, based on the known kinetics of your apoptotic stimulus.

  • Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability against the concentration of this compound to determine the effective concentration that provides maximal protection against apoptosis.

Protocol 2: Determining the Optimal Incubation Time
  • Cell Seeding: Seed your cells in multiple plates or wells for a time-course experiment.

  • Inhibitor Treatment: Treat the cells with the optimal concentration of this compound (determined from Protocol 1) for 1-2 hours before adding the apoptotic stimulus.

  • Apoptosis Induction: Add the apoptotic stimulus.

  • Time-Course Analysis: At various time points after apoptosis induction (e.g., 0, 2, 4, 6, 8, 12, 24 hours), lyse the cells and measure caspase activity using a fluorometric or colorimetric assay specific for a key executioner caspase like caspase-3.

  • Data Analysis: Plot caspase activity against time to identify the peak of caspase activation and determine the optimal duration for your experiments. [7]

Signaling Pathways and Experimental Workflows

Caspase_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Ligand Binding Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Intracellular Stress Intracellular Stress Mitochondria Mitochondria Intracellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3

Figure 1: Caspase activation pathways and the inhibitory action of this compound.

Experimental_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Prepare this compound Dilutions Prepare this compound Dilutions Seed Cells->Prepare this compound Dilutions Pre-incubate with this compound Pre-incubate with this compound Prepare this compound Dilutions->Pre-incubate with this compound Induce Apoptosis Induce Apoptosis Pre-incubate with this compound->Induce Apoptosis Incubate for Optimized Time Incubate for Optimized Time Induce Apoptosis->Incubate for Optimized Time Measure Caspase Activity / Cell Viability Measure Caspase Activity / Cell Viability Incubate for Optimized Time->Measure Caspase Activity / Cell Viability Analyze Data Analyze Data Measure Caspase Activity / Cell Viability->Analyze Data End End Analyze Data->End

Figure 2: General experimental workflow for optimizing this compound incubation.

Troubleshooting_Logic Problem: Incomplete Inhibition Problem: Incomplete Inhibition Check Concentration Check Concentration Problem: Incomplete Inhibition->Check Concentration Check Incubation Time Check Incubation Time Problem: Incomplete Inhibition->Check Incubation Time Check Inhibitor Stability Check Inhibitor Stability Problem: Incomplete Inhibition->Check Inhibitor Stability Consider Other Death Pathways Consider Other Death Pathways Problem: Incomplete Inhibition->Consider Other Death Pathways Solution: Optimize Concentration Solution: Optimize Concentration Check Concentration->Solution: Optimize Concentration Solution: Optimize Time-course Solution: Optimize Time-course Check Incubation Time->Solution: Optimize Time-course Solution: Use Fresh Inhibitor Solution: Use Fresh Inhibitor Check Inhibitor Stability->Solution: Use Fresh Inhibitor Solution: Investigate Necroptosis/Autophagy Solution: Investigate Necroptosis/Autophagy Consider Other Death Pathways->Solution: Investigate Necroptosis/Autophagy

Figure 3: Troubleshooting logic for incomplete caspase inhibition.

References

Interpreting unexpected results with Ac-VAD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-VAD-CHO. This guide is designed to help you interpret unexpected results and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that researchers may face when using the pan-caspase inhibitor, this compound.

Q1: Why are my cells still undergoing cell death after treatment with this compound?

A1: While this compound is a potent, cell-permeable, and reversible pan-caspase inhibitor designed to block apoptosis, cell death might still occur for several reasons[1][2]:

  • Caspase-Independent Cell Death: The primary reason for observing cell death despite caspase inhibition is the activation of an alternative, caspase-independent pathway.[3] Cells can initiate self-destruction through various mechanisms that do not rely on caspases, such as necroptosis, autophagy, or lysosomal-mediated cell death.[3] If your experimental stimulus triggers one of these pathways, this compound will not be effective.

  • Insufficient Inhibitor Concentration or Incubation Time: The optimal concentration and pre-incubation time for this compound are highly dependent on the cell type and the nature of the apoptotic stimulus. If the concentration is too low or the inhibitor is not added long enough before the stimulus, it may not sufficiently block all caspase activity.

  • Inhibitor Instability: Improper storage or handling, such as repeated freeze-thaw cycles of stock solutions, can lead to the degradation of the inhibitor, reducing its efficacy.[4][5]

Q2: I'm observing an increase in cell death after adding this compound. Is this possible?

A2: Yes, this is a known, albeit counterintuitive, phenomenon. In certain cell types and under specific conditions, pan-caspase inhibitors like z-VAD-fmk (which is functionally similar to this compound) have been reported to enhance or even induce cell death.[6] This may occur if the inhibition of caspases shunts the cell death signaling towards a more pro-inflammatory and lytic pathway, like necroptosis.[6] Essentially, by blocking the "clean" apoptotic route, the cell is forced into a different, often more aggressive, death program.

Q3: How can I confirm that this compound is actively inhibiting caspases in my experiment?

A3: To verify the inhibitory activity of this compound, you should include a positive control and a direct measure of caspase activity.

  • Induce Apoptosis: Use a known apoptosis-inducing agent (e.g., Staurosporine, TNF-α) on your cells.

  • Treat with Inhibitor: In a parallel sample, pre-treat the cells with this compound before adding the apoptotic stimulus.

  • Measure Caspase Activity: Use a fluorometric or colorimetric caspase activity assay that measures the cleavage of a specific caspase substrate (e.g., a DEVD-based substrate for caspase-3).[7] A significant reduction in substrate cleavage in the this compound-treated sample compared to the stimulus-only sample confirms inhibitor activity. Alternatively, you can perform a Western blot to check for the cleavage of caspase substrates like PARP.

Q4: My results are inconsistent. What are some common sources of variability?

A4: Inconsistent results often stem from issues with the inhibitor's preparation and handling.

  • Solubility: this compound is typically dissolved in DMSO.[2] Ensure it is fully dissolved before adding it to your cell culture medium. Precipitates can lead to inaccurate final concentrations.

  • Stock Solution Storage: Aliquot your stock solution upon reconstitution to avoid repeated freeze-thaw cycles, which can degrade the peptide aldehyde.[5]

  • Final Concentration in Media: When diluting the DMSO stock into aqueous culture media, ensure proper mixing. High concentrations of DMSO can be toxic to cells, so keep the final DMSO concentration in your culture below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Inhibitor Specifications and Handling

The following tables provide a summary of key quantitative data for working with this compound.

Table 1: Storage and Stability

Form Storage Temperature Stability (Powder) Stability (in DMSO)
Lyophilized Powder -20°C ≥ 12 months[2] N/A
Reconstituted Stock -20°C or -80°C N/A 1 month at -20°C, up to 6 months at -80°C[4][5]

Note: Always refer to the manufacturer's specific instructions. Avoid repeated freeze-thaw cycles.[4][5]

Table 2: Recommended Working Concentrations

Application Cell Type Typical Concentration Range Reference
In vitro Caspase Inhibition Various 20 - 100 µM [8]
In vivo (animal models) Rat 2 - 8 µg (intrastriatal) [9]

Note: The optimal concentration must be determined empirically for each cell line and experimental condition.

Signaling Pathways and Workflows

Visualizing the experimental logic and biological pathways can aid in troubleshooting.

Caspase_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Ligand Binding Casp8 Active Caspase-8 DISC->Casp8 Activation ProCasp8 Pro-Caspase-8 ProCasp8->DISC ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Stress Signal Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor This compound Inhibitor->Casp8 Inhibitor->Casp9 Inhibitor->Casp3

Caption: Apoptotic signaling pathways and points of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result: Cell death not inhibited Check_Inhibitor Is the inhibitor active? (Check storage, prep, age) Start->Check_Inhibitor Run_Control Run positive control: Caspase activity assay (e.g., DEVD cleavage) Check_Inhibitor->Run_Control Check_Conc Is the concentration optimal? Conc_Result Does increasing concentration help? Check_Conc->Conc_Result Activity_Result Is caspase activity inhibited? Run_Control->Activity_Result Activity_Result->Check_Conc Yes Cause_Inhibitor Conclusion: Inhibitor is inactive. Use fresh stock. Activity_Result->Cause_Inhibitor No Cause_Pathway Conclusion: Cell death is likely caspase-independent (e.g., Necroptosis, Autophagy) Conc_Result->Cause_Pathway No Cause_Conc Conclusion: Initial concentration was sub-optimal. Titrate further. Conc_Result->Cause_Conc Yes

Caption: A decision tree for troubleshooting unexpected cell death with this compound.

Experimental Protocols

Protocol: Validating this compound Efficacy via Caspase-3 Activity Assay

This protocol describes a general method to confirm that this compound is effectively inhibiting caspase activity in your cell culture model.

Materials:

  • Cells of interest plated in a multi-well plate

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α + Cycloheximide)

  • This compound (reconstituted in DMSO)

  • Vehicle control (DMSO)

  • Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi)[7]

  • Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[7]

  • Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)[7]

  • Fluorometer with appropriate filters (Excitation ~380 nm, Emission ~440-460 nm)[7]

Workflow Diagram:

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment Groups cluster_process Processing & Analysis Plate_Cells 1. Plate Cells Control A. Untreated Plate_Cells->Control 2. Treat Cells (Pre-incubate with inhibitor/vehicle) Vehicle B. Vehicle (DMSO) + Apoptotic Stimulus Plate_Cells->Vehicle 2. Treat Cells (Pre-incubate with inhibitor/vehicle) Inhibitor C. This compound + Apoptotic Stimulus Plate_Cells->Inhibitor 2. Treat Cells (Pre-incubate with inhibitor/vehicle) Lyse 3. Lyse Cells Control->Lyse Vehicle->Lyse Inhibitor->Lyse Assay 4. Perform Caspase Assay Lyse->Assay Read 5. Read Fluorescence Assay->Read

Caption: General experimental workflow for testing this compound activity.

Procedure:

  • Cell Plating: Plate your cells at a suitable density in a multi-well plate and allow them to adhere or stabilize overnight.

  • Treatment Setup: Prepare the following experimental groups:

    • Untreated Control: Cells with media only.

    • Vehicle Control: Cells pre-treated with DMSO (at the same final concentration as the inhibitor group) for 1-2 hours, followed by the addition of the apoptosis-inducing agent.

    • Inhibitor Group: Cells pre-treated with the desired concentration of this compound (e.g., 50 µM) for 1-2 hours, followed by the addition of the apoptosis-inducing agent.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 4-8 hours). This time should be optimized for your system.

  • Cell Lysis:

    • For adherent cells, wash once with cold PBS, then add Cell Lysis Buffer.

    • For suspension cells, pellet the cells, wash with PBS, and resuspend in Cell Lysis Buffer.[7]

    • Incubate on ice for 10-15 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Caspase Activity Assay:

    • In a 96-well black plate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well.

    • Add Protease Assay Buffer to bring the volume to 100 µL.

    • Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to a final concentration of 20 µM.[7]

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure fluorescence using a plate reader (Ex: 380 nm, Em: 440-460 nm).

  • Interpretation: A successful experiment will show low fluorescence in the "Untreated" and "Inhibitor" groups, and high fluorescence in the "Vehicle Control" group. This indicates that the apoptotic stimulus activated caspases, and this activation was successfully blocked by this compound.

References

How to control for non-specific effects of Ac-VAD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-VAD-CHO. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for the non-specific effects of this pan-caspase inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound (N-Acetyl-Valyl-Alanyl-Aspartal) is a synthetic, cell-permeable tetrapeptide that acts as a potent, reversible, broad-spectrum inhibitor of caspases.[1][2][3][4] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death). Therefore, this compound is widely used to study the mechanisms of apoptosis by blocking caspase activity.

Q2: What are the known non-specific or off-target effects of this compound?

While this compound is a pan-caspase inhibitor, it is not entirely specific to caspases. At higher concentrations, it can inhibit other cysteine proteases, most notably cathepsins and calpains. This is a critical consideration as the inhibition of these proteases can lead to cellular effects independent of caspase-mediated apoptosis, potentially confounding the interpretation of experimental results.

Q3: Why is it crucial to control for these non-specific effects?

Q4: What is caspase-independent cell death, and how does it relate to the use of this compound?

Caspase-independent cell death is a form of programmed cell death that occurs without the activation of caspases.[5][6] Since this compound only inhibits caspases, its use can help to unmask or reveal the presence of caspase-independent cell death pathways. If a stimulus still induces cell death in the presence of this compound, it suggests that the cell death mechanism is not reliant on caspase activity.[5]

Troubleshooting Guides

Issue 1: Sub-optimal or Incomplete Inhibition of Apoptosis

Possible Cause: The concentration of this compound is too low or the incubation time is insufficient.

Solution:

  • Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. A typical starting range is 10-100 µM.

  • Time-Course Experiment: The timing of inhibitor addition and the duration of incubation are critical. It is generally recommended to pre-incubate the cells with this compound for at least 1-2 hours before inducing apoptosis to allow for cellular uptake and target engagement.[7] The optimal pre-incubation and co-incubation times should be determined empirically.

Issue 2: Observing Unexpected Cellular Effects or Toxicity

Possible Cause: The concentration of this compound is too high, leading to off-target effects or direct cellular toxicity. Pan-caspase inhibitors have been reported to cause toxicity in some cell types, such as human primary T cells.[8]

Solution:

  • Lower the Concentration: Based on your dose-response experiment, use the lowest effective concentration of this compound that provides significant inhibition of caspase activity.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO, the solvent for this compound) to ensure that the observed effects are not due to the solvent itself.

Issue 3: Difficulty in Distinguishing Between Caspase-Dependent and Independent Effects

Possible Cause: Relying solely on this compound to define the cell death pathway.

Solution:

  • Use Specific Caspase Inhibitors: In parallel experiments, use more specific caspase inhibitors to dissect the involvement of particular caspase pathways. For example:

    • Ac-DEVD-CHO: A selective inhibitor of caspase-3 and caspase-7.[9][10][11]

    • Ac-YVAD-CHO: A selective inhibitor of caspase-1.[12][13]

  • Multiple Apoptosis Assays: Employ a combination of assays that measure different aspects of apoptosis. For instance, combine Annexin V staining (detects early apoptosis) with a viability dye like propidium (B1200493) iodide (detects late apoptosis/necrosis).[12] This allows for a more nuanced assessment of cell death.

  • Biochemical Assays: Directly measure the activity of caspases and off-target proteases (cathepsins, calpains) in your experimental system with and without this compound to confirm target engagement and assess off-target inhibition.

Data Presentation

Table 1: Inhibitory Profile of Acyl-Peptide-CHO Caspase Inhibitors

InhibitorTarget CaspasesKi (nM)IC50 (nM)Off-Target Proteases
This compound Pan-caspaseNot widely reportedNot widely reportedCathepsins, Calpains
Ac-DEVD-CHO Caspase-3, Caspase-70.23 (Caspase-3)59.1 (Caspase-7)[9]Weakly inhibits Caspase-2 (Ki = 1700 nM)[11]
Ac-YVAD-CHO Caspase-10.76[12]8.4 (Caspase-1)[8]Caspase-4, -5, -8, -9, -10 (Ki = 163-970 nM)[12]

Note: Ki and IC50 values can vary depending on the assay conditions. The lack of comprehensive, standardized inhibitory data for this compound underscores the importance of empirical validation in your specific experimental system.

Experimental Protocols

Protocol 1: General Procedure for Using this compound
  • Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 10-50 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Plate your cells at the desired density and allow them to adhere or stabilize overnight.

  • Pre-incubation: Dilute the this compound stock solution in your cell culture medium to the desired final concentration (determined by a dose-response experiment, typically 10-100 µM). Pre-incubate the cells with the this compound-containing medium for 1-2 hours at 37°C.

  • Apoptosis Induction: Add the apoptosis-inducing agent (e.g., staurosporine, etoposide) to the culture medium.

  • Incubation: Co-incubate the cells with this compound and the apoptosis inducer for the desired period (determined by a time-course experiment).

  • Analysis: Harvest the cells and proceed with your chosen apoptosis assay (e.g., flow cytometry with Annexin V/PI staining, caspase activity assay, Western blot for cleaved PARP).

Protocol 2: Positive Controls for Apoptosis Induction
  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor that reliably induces apoptosis in a wide range of cell types.

    • Working Concentration: 0.1 - 1 µM[14]

    • Incubation Time: 3 - 12 hours[1]

  • Etoposide: A topoisomerase II inhibitor that induces DNA damage and subsequent apoptosis.

    • Working Concentration: 1.5 - 150 µM (concentration can influence the apoptotic pathway)[15][16]

    • Incubation Time: 6 - 24 hours[17][18]

  • TNF-α in combination with Actinomycin (B1170597) D: A cytokine that induces apoptosis through the extrinsic pathway. Actinomycin D is a transcription inhibitor that sensitizes cells to TNF-α-induced apoptosis.

    • Working Concentration: 5 - 100 ng/mL TNF-α and 0.5 - 2 µg/mL Actinomycin D[19]

    • Incubation Time: 3 - 48 hours[19][20]

Visualizations

Experimental_Workflow_for_Ac_VAD_CHO cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells reconstitute Reconstitute this compound in DMSO pre_incubate Pre-incubate with this compound (1-2h) start->pre_incubate Optimized Cell Density dose_response Dose-Response Curve (10-100 µM) induce_apoptosis Induce Apoptosis (e.g., Staurosporine) pre_incubate->induce_apoptosis Optimized Concentration co_incubate Co-incubate induce_apoptosis->co_incubate apoptosis_assay Apoptosis Assays (Annexin V/PI) co_incubate->apoptosis_assay Optimized Time biochemical_assay Biochemical Assays (Caspase Activity) co_incubate->biochemical_assay Optimized Time end Interpret Results apoptosis_assay->end biochemical_assay->end Control_Strategy cluster_negative_controls Negative Controls cluster_positive_controls Positive Controls cluster_specificity_controls Specificity Controls main_exp Experimental Condition (Cells + Apoptosis Inducer + this compound) untreated Untreated Cells main_exp->untreated Compare baseline apoptosis vehicle Cells + Apoptosis Inducer + Vehicle (DMSO) main_exp->vehicle Control for solvent effects inactive_peptide Cells + Apoptosis Inducer + Inactive Peptide main_exp->inactive_peptide Control for non-specific peptide effects inducer_only Cells + Apoptosis Inducer main_exp->inducer_only Confirm apoptosis induction specific_inhibitor Cells + Apoptosis Inducer + Specific Inhibitor (e.g., Ac-DEVD-CHO) main_exp->specific_inhibitor Dissect caspase pathway Signaling_Pathways stimulus Apoptotic Stimulus caspases Caspase Activation stimulus->caspases caspase_independent Caspase-Independent Cell Death stimulus->caspase_independent apoptosis Caspase-Dependent Apoptosis caspases->apoptosis ac_vad This compound ac_vad->caspases Inhibits off_target Off-Target Proteases (Cathepsins, Calpains) ac_vad->off_target Inhibits (at high conc.) non_specific_effects Non-Specific Cellular Effects off_target->non_specific_effects

References

Technical Support Center: Ensuring Complete Caspase Inhibition with Ac-V-CHO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of Ac-VAD-CHO, a potent pan-caspase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during its experimental application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, or Acetyl-Valyl-Alanyl-Aspartyl-aldehyd, is a synthetic, cell-permeable, and reversible pan-caspase inhibitor.[1] It functions by targeting the active site of caspases, a family of cysteine proteases that are critical mediators of apoptosis (programmed cell death) and inflammation. The aldehyde group of this compound forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site, thereby blocking its proteolytic activity.

Q2: What is the recommended working concentration for this compound in cell culture?

The optimal concentration of this compound can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the specific experimental conditions. However, a general starting range is between 20 µM and 100 µM. It is always recommended to perform a dose-response experiment to determine the minimal effective concentration for your specific model system to minimize potential off-target effects.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability. When preparing your working solution, dilute the DMSO stock directly into your cell culture medium immediately before use. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

Q4: How can I confirm that this compound is effectively inhibiting caspase activity in my experiment?

The most direct way to confirm caspase inhibition is to measure caspase activity using a fluorometric or colorimetric assay. These assays utilize a caspase-specific substrate that releases a fluorescent or colored molecule upon cleavage. In the presence of an effective concentration of this compound, you should observe a significant reduction in the signal compared to your positive control (apoptosis-induced cells without the inhibitor). Additionally, you can perform a Western blot to assess the cleavage of key caspase substrates like PARP (Poly (ADP-ribose) polymerase) or pro-caspase-3.[2][3] Successful inhibition will result in a decrease in the levels of cleaved PARP and cleaved caspase-3.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and provides potential solutions.

Problem Potential Cause Suggested Solution
Incomplete or no inhibition of apoptosis. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit all activated caspases.Perform a dose-response experiment to determine the optimal concentration (e.g., 20, 50, 100, 200 µM).
Poor Cell Permeability: The inhibitor may not be efficiently entering the cells.Pre-incubate the cells with this compound for a longer period (e.g., 1-2 hours) before inducing apoptosis. Ensure the final DMSO concentration is sufficient to aid permeability without causing toxicity.
Inhibitor Instability: this compound, especially in aqueous solutions, can degrade over time.Always prepare fresh working solutions from a frozen DMSO stock. Avoid prolonged incubation of the inhibitor in culture medium before adding it to the cells.
High Level of Apoptotic Stimulus: A very strong apoptotic signal might overwhelm the inhibitory capacity of this compound.Consider reducing the concentration or duration of the apoptotic stimulus.
Observed cell death is not caspase-dependent. Alternative Cell Death Pathways: The stimulus used might be inducing a non-apoptotic, caspase-independent form of cell death (e.g., necroptosis).Use specific inhibitors for other cell death pathways (e.g., necrostatin-1 (B1678002) for necroptosis) to investigate this possibility.
Cytotoxicity or off-target effects observed. High Inhibitor Concentration: High concentrations of this compound can have off-target effects or be cytotoxic.Use the lowest effective concentration determined from your dose-response curve.
DMSO Toxicity: The solvent used to dissolve this compound can be toxic to cells at higher concentrations.Ensure the final DMSO concentration in your cell culture is as low as possible, ideally below 0.5%. Run a vehicle control (DMSO alone) to assess its effect on your cells.

Quantitative Data: Inhibitor Specificity

While this compound is considered a pan-caspase inhibitor, its affinity for different caspases can vary. For comparison, the table below includes Ki and IC50 values for related and more specific caspase inhibitors.

InhibitorTarget Caspase(s)Ki (nM)IC50 (nM)
Ac-DEVD-CHO Caspase-30.23[4]-
Caspase-71.6[4]-
Caspase-21700[4]-
Caspase-80.92[4]-
Caspase-1012[4]-
Caspase-118[4]-
Ac-YVAD-CHO Caspase-10.76[5]8.4[5]
Caspase-4-17.0[5]
Caspase-5-2000.0[5]

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)

This protocol provides a method to quantify the activity of executioner caspases-3 and -7 in cell lysates.

  • Cell Lysis:

    • Induce apoptosis in your cell cultures with the appropriate stimulus, including a negative control (no stimulus) and your experimental conditions (with and without this compound).

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in a chilled cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100).

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) for the assay.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Caspase Activity Assay:

    • In a 96-well black microplate, add 50 µg of protein lysate to each well.

    • Bring the total volume in each well to 100 µL with assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol).

    • Add 10 µL of a 2 mM stock of a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

    • The fluorescence intensity is proportional to the caspase activity.

Protocol 2: Western Blot for Cleaved PARP and Cleaved Caspase-3

This protocol allows for the qualitative or semi-quantitative assessment of caspase inhibition by observing the cleavage of key apoptotic proteins.

  • Sample Preparation:

    • Treat cells as described for the caspase activity assay.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved PARP (89 kDa fragment) and/or cleaved caspase-3 (17/19 kDa fragments) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Visualizations

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 DISC formation Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Apoptosome Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3

Figure 1. Simplified overview of the major caspase activation pathways and the points of inhibition by this compound.

Figure 2. A logical workflow for troubleshooting incomplete caspase inhibition with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Ac-VAD-CHO and Z-VAD-FMK for Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of apoptosis, the choice of a reliable and well-characterized caspase inhibitor is paramount. This guide provides an objective comparison of two widely used pan-caspase inhibitors, Ac-VAD-CHO and Z-VAD-FMK, to aid in the selection of the most appropriate tool for your experimental needs.

This comprehensive guide delves into the mechanisms of action, potency, and potential off-target effects of this compound and Z-VAD-FMK. By presenting quantitative data, detailed experimental protocols, and visual aids, this document aims to equip researchers with the necessary information to make informed decisions for their apoptosis studies.

Key Differentiators at a Glance

FeatureThis compoundZ-VAD-FMK
Full Name Acetyl-Valyl-Alanyl-Aspartyl-aldehydeCarbobenzoxy-Valyl-Alanyl-Aspartyl-fluoromethylketone
Mechanism of Inhibition ReversibleIrreversible
Inhibitor Type Peptide AldehydePeptide Fluoromethylketone
Cell Permeability YesYes
Reported Off-Target Effects Aldehyde reactivity may lead to non-specific interactions.Can induce necroptosis and autophagy.[1][2]
Primary Application General apoptosis inhibition with reversible binding.Broad and sustained apoptosis inhibition.

In-Depth Comparison of Inhibitor Characteristics

This compound and Z-VAD-FMK are both potent, cell-permeable pan-caspase inhibitors that are staples in apoptosis research.[3][4][5][6] However, their distinct chemical moieties, an aldehyde (CHO) and a fluoromethylketone (FMK) respectively, dictate their mechanism of action and have significant implications for experimental design and data interpretation.

This compound: The Reversible Inhibitor

The aldehyde group, while crucial for its inhibitory activity, can be reactive and may lead to off-target effects through interactions with other cellular components.[11][12] The stability of this compound in aqueous solutions should also be considered, as aldehydes can be susceptible to oxidation.[13]

Z-VAD-FMK: The Irreversible Inhibitor

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that forms a covalent bond with the catalytic site of caspases, leading to their permanent inactivation.[10][13] This makes it a robust tool for achieving sustained and complete inhibition of apoptosis. It is known to potently inhibit human caspases-1 through -10, with the exception of caspase-2.[13]

A critical consideration when using Z-VAD-FMK is its well-documented off-target effects. Notably, it can inhibit the deubiquitinating enzyme NGLY1, which can trigger autophagy.[1] Furthermore, under certain conditions, Z-VAD-FMK can shift the mode of cell death from apoptosis to necroptosis, a form of programmed necrosis.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related aldehyde inhibitors, as well as for Z-VAD-FMK. Direct comparative Ki or IC50 values across a full panel of caspases for this compound are not extensively published.

InhibitorTarget CaspaseKi ValueIC50 Value
Ac-DEVD-CHOCaspase-30.23 nM[14]-
Caspase-71.6 nM[14]-
Caspase-21.7 µM[7]-
Ac-YVAD-CHOCaspase-10.76 nM[9]-
Caspases-4, -5, -8, -9, -10163-970 nM[9]-
Caspases-2, -3, -6, -7>10,000 nM[9]-
Ac-VDVAD-CHOCaspase-2-46 nM[10]
Caspase-3-15 nM[10]
Z-VAD-FMKPan-caspase-0.0015 - 5.8 µM[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental applications of these inhibitors, the following diagrams are provided in the DOT language.

cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Apoptosis cluster_3 Inhibitor Action Stimulus e.g., FasL, Staurosporine Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Effector_Caspases Apoptotic_Events Substrate Cleavage (e.g., PARP) DNA Fragmentation Effector_Caspases->Apoptotic_Events Ac_VAD_CHO This compound (Reversible) Ac_VAD_CHO->Effector_Caspases Inhibits Z_VAD_FMK Z-VAD-FMK (Irreversible) Z_VAD_FMK->Effector_Caspases Inhibits

Figure 1. Mechanism of Action of this compound and Z-VAD-FMK in the Apoptotic Pathway.

cluster_assays Downstream Analysis Start Seed Cells Induce_Apoptosis Induce Apoptosis (e.g., Staurosporine) Start->Induce_Apoptosis Treat_Inhibitor Treat with Inhibitor (this compound or Z-VAD-FMK) Induce_Apoptosis->Treat_Inhibitor Incubate Incubate Treat_Inhibitor->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Caspase_Assay Caspase Activity Assay (Colorimetric/Fluorometric) Harvest_Cells->Caspase_Assay Annexin_V Annexin V / PI Staining (Flow Cytometry) Harvest_Cells->Annexin_V Western_Blot Western Blot (Cleaved PARP, Caspase-3) Harvest_Cells->Western_Blot

References

The Broad Sword vs. The Scalpel: A Comparative Guide to the Pan-Caspase Inhibitor Ac-VAD-CHO and Specific Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis and inflammation, the choice between a broad-spectrum and a targeted caspase inhibitor is a critical decision. This guide provides an objective comparison of the pan-caspase inhibitor Ac-VAD-CHO with specific caspase inhibitors, supported by experimental data and detailed protocols to inform your research strategy.

At the heart of programmed cell death and inflammatory responses lies a family of cysteine-aspartic proteases known as caspases. The ability to modulate the activity of these enzymes is paramount for both basic research and therapeutic development. This compound (N-Acetyl-L-valyl-L-alanyl-L-α-aspartyl-L-valinal) represents a broad-spectrum approach, designed to inhibit multiple caspases simultaneously. In contrast, specific caspase inhibitors are tailored to target individual members of the caspase family, offering a more nuanced tool for dissecting cellular pathways.

Mechanism of Action: A Tale of Two Strategies

This compound: The Pan-Caspase Inhibitor

This compound is a cell-permeable, reversible inhibitor that targets the catalytic site of multiple caspases.[1][2][3] Its peptide sequence is recognized by the active site of various caspases, and the C-terminal aldehyde group forms a reversible covalent bond with the active site cysteine residue, thereby blocking substrate cleavage. This broad specificity makes it a powerful tool for determining the general involvement of caspases in a biological process.

Specific Caspase Inhibitors: Precision Targeting

Specific caspase inhibitors are peptide-based molecules with sequences optimized for recognition by a particular caspase.[4] Like this compound, they often contain a reactive functional group, such as an aldehyde (CHO) or a fluoromethyl ketone (FMK), that interacts with the catalytic cysteine. The specificity is conferred by the peptide sequence that mimics the natural cleavage site of the target caspase. For example, Ac-DEVD-CHO is a potent inhibitor of caspase-3 and -7, as its peptide sequence is derived from the cleavage site of PARP, a key substrate of these caspases.[3][5]

Data Presentation: A Quantitative Look at Inhibition

Direct, head-to-head comparative studies of this compound against a full panel of specific caspase inhibitors are limited in the literature. However, by compiling data from various sources, we can construct a comparative overview of their inhibitory potential. It is important to note that Ki and IC50 values can vary between studies depending on the experimental conditions.

InhibitorTypeTarget Caspase(s)Ki (nM)IC50 (nM)Reference(s)
This compound Pan-CaspaseBroad SpectrumNot widely reportedNot widely reported[1][2]
Ac-YVAD-CHO SpecificCaspase-10.76 (human)-[6]
Ac-DEVD-CHO SpecificCaspase-3, Caspase-70.2 (Caspase-3), 0.3 (Caspase-7)-[5]
Caspase-21700 (weak inhibition)-[5]
Z-IETD-FMK SpecificCaspase-8Not specifiedPotent inhibitor[7]
Z-LEHD-FMK SpecificCaspase-9Not specifiedPotent inhibitor[7]

Cell-Based Apoptosis Inhibition: A Functional Comparison

A study by Cusson et al. (2004) provides valuable insight into the functional differences between pan-caspase and specific caspase inhibitors in a cellular context. The study investigated the effect of various inhibitors on irofulven-induced apoptosis in prostate cancer cells.

InhibitorTypeTarget(s)% Inhibition of Apoptotic DNA FragmentationReference
Z-VAD-FMK Pan-CaspaseBroad Spectrum80.9 ± 4.0[7]
Z-LEHD-FMK SpecificCaspase-970.7 ± 1.3[7]
Z-IETD-FMK SpecificCaspase-8/677.2 ± 6.3[7]
Ac-DEVD-FMK SpecificCaspase-3/732.9 ± 4.1[7]
Ac-YVAD-CMK SpecificCaspase-1/411.2 ± 2.4[7]

These data suggest that in this particular model, a pan-caspase inhibitor was the most effective at preventing apoptosis, followed closely by inhibitors of the initiator caspases-9 and -8. The inhibitor of the executioner caspases-3 and -7 was less potent in this assay.[7]

Experimental Protocols

1. In Vitro Caspase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is a general method to measure caspase activity.

Materials:

  • Cell lysate or purified caspase enzyme

  • Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • This compound and/or specific caspase inhibitors

  • 96-well microplate (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitors (this compound and specific inhibitors) in the assay buffer.

  • In the wells of the 96-well plate, add 50 µL of cell lysate or purified enzyme.

  • Add 10 µL of the diluted inhibitors or assay buffer (for control) to the respective wells.

  • Incubate for 15-30 minutes at 37°C.

  • Add 40 µL of the caspase substrate solution (final concentration typically 50 µM).

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve).

  • Determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

2. Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic cells following treatment with an apoptosis-inducing agent and caspase inhibitors.

Materials:

  • Cell line of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • This compound and/or specific caspase inhibitors

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or specific caspase inhibitors for 1-2 hours.

  • Induce apoptosis by adding the apoptosis-inducing agent. Include appropriate controls (untreated cells, cells with inducer only, cells with inhibitor only).

  • Incubate for the desired period (e.g., 4-24 hours).

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V-negative and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibitors Inhibitor Targets Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome Apoptosome Cytochrome c release->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis Substrate Cleavage This compound This compound (Pan-Caspase) This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3/7 Specific Inhibitors Specific Inhibitors (e.g., Z-IETD-FMK, Z-LEHD-FMK, Ac-DEVD-CHO) Specific Inhibitors->Caspase-8 Z-IETD-FMK Specific Inhibitors->Caspase-9 Z-LEHD-FMK Specific Inhibitors->Caspase-3/7 Ac-DEVD-CHO

G

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and a specific caspase inhibitor is fundamentally a choice between breadth and precision.

This compound is the ideal tool when:

  • The primary goal is to determine if a cellular process is caspase-dependent.

  • A broad inhibition of apoptosis or inflammation is desired in a proof-of-concept experiment.

  • The specific caspases involved are unknown.

Specific caspase inhibitors are preferred for:

  • Elucidating the role of a particular caspase in a signaling pathway.

  • Dissecting the hierarchy and activation sequence of caspases.

  • Developing targeted therapeutics with potentially fewer off-target effects.

Ultimately, the optimal experimental design may involve using both types of inhibitors. For instance, an initial experiment with this compound could establish the involvement of caspases, followed by experiments with a panel of specific inhibitors to identify the key players. This comprehensive approach will provide the most detailed and reliable insights into the complex and vital roles of caspases in cellular function and disease.

References

Validating Ac-VAD-CHO Efficacy: A Comparative Guide for Apoptosis Inhibition in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-caspase inhibitor Ac-VAD-CHO with other common caspase inhibitors. It includes detailed experimental protocols and supporting data to assist researchers in validating the efficacy of this compound in a new cell line.

Introduction to this compound and Caspase Inhibition

This compound is a cell-permeable, potent, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that are crucial executioners of apoptosis (programmed cell death). By binding to the catalytic site of caspases, this compound can effectively block the apoptotic cascade. This makes it a valuable tool for studying apoptosis and for therapeutic strategies aimed at preventing cell death in various diseases.

Comparative Analysis of Caspase Inhibitors

To objectively assess the performance of this compound, it is essential to compare it with other widely used caspase inhibitors. The following table summarizes the key characteristics and typical working concentrations of this compound and two common alternatives: Z-VAD-FMK (another pan-caspase inhibitor) and Ac-DEVD-CHO (a more specific caspase-3/7 inhibitor).

InhibitorTarget CaspasesMechanism of ActionTypical Working ConcentrationKnown Cell Lines
This compound Pan-caspaseReversible aldehyde inhibitor10-100 µMTHP.1, Jurkat, Renal Tubular Cells
Z-VAD-FMK Pan-caspaseIrreversible fluoromethylketone inhibitor10-50 µMJurkat, THP.1, HL-60, Human T cells
Ac-DEVD-CHO Caspase-3, -7 (and other Group II caspases)Reversible aldehyde inhibitor10-50 µMNT2, THP.1, Human T cells

Experimental Protocols for Efficacy Validation

To validate the efficacy of this compound in a new cell line, a series of well-established apoptosis assays should be performed. The following are detailed protocols for three key experiments.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Preparation:

    • Seed the new cell line in a 6-well plate and culture to the desired confluency.

    • Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α, or UV irradiation). Include a negative control (untreated cells) and a positive control (cells treated with the apoptosis inducer).

    • Co-incubate the apoptosis-induced cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for the desired duration.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V-negative and PI-negative: Live cells

      • Annexin V-positive and PI-negative: Early apoptotic cells

      • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative and PI-positive: Necrotic cells

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Protocol:

  • Sample Preparation:

    • Culture and treat cells with an apoptosis inducer and this compound as described in the Annexin V/PI staining protocol.

    • Harvest and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash the cells with PBS.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.

    • Wash the cells with PBS.

  • TUNEL Reaction:

    • Resuspend the cells in the TdT reaction buffer containing TdT enzyme and fluorescently labeled dUTP (e.g., FITC-dUTP).

    • Incubate for 60 minutes at 37°C in a humidified chamber.

    • Include a positive control (cells treated with DNase I to induce DNA breaks) and a negative control (cells incubated with the reaction buffer without the TdT enzyme).

  • Analysis:

    • Wash the cells with PBS.

    • Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in the nuclei of apoptotic cells.

Western Blotting for Cleaved Caspase-3

This method detects the activation of caspase-3, a key executioner caspase.

Principle: Caspase-3 is synthesized as an inactive pro-enzyme (procaspase-3, ~35 kDa). During apoptosis, it is cleaved into active fragments of approximately 17/19 kDa and 12 kDa. Western blotting with an antibody specific for the cleaved form of caspase-3 can be used to monitor its activation.

Protocol:

  • Protein Extraction:

    • Culture and treat cells with an apoptosis inducer and this compound as previously described.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Caspase_Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., TNF-α, FasL) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage, Staurosporine) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Procaspase9 Procaspase-9 Mitochondria->Procaspase9 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AcVADCHO This compound (Pan-caspase inhibitor) AcVADCHO->Caspase8 AcVADCHO->Caspase9 AcVADCHO->Caspase3

Caption: Simplified Caspase Signaling Pathway showing the points of inhibition by this compound.

Experimental_Workflow start Start: Culture New Cell Line induce_apoptosis Induce Apoptosis (e.g., Staurosporine) start->induce_apoptosis treat_inhibitor Treat with this compound (and alternatives) induce_apoptosis->treat_inhibitor harvest_cells Harvest and Prepare Cells treat_inhibitor->harvest_cells assay_choice Select Assay harvest_cells->assay_choice annexin_v Annexin V/PI Staining assay_choice->annexin_v Early Apoptosis tunel TUNEL Assay assay_choice->tunel Late Apoptosis western Western Blot (Cleaved Caspase-3) assay_choice->western Caspase Activation flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry microscopy Fluorescence Microscopy tunel->microscopy imaging Western Blot Imaging western->imaging data_analysis Data Analysis and Comparison flow_cytometry->data_analysis microscopy->data_analysis imaging->data_analysis

Caption: Experimental workflow for validating this compound efficacy in a new cell line.

Comparison_Logic goal Goal: Validate this compound Efficacy in a New Cell Line comparison Objective Comparison goal->comparison ac_vad This compound (Pan-caspase) comparison->ac_vad z_vad Z-VAD-FMK (Pan-caspase) comparison->z_vad ac_devd Ac-DEVD-CHO (Caspase-3/7) comparison->ac_devd data Quantitative Data (% Apoptosis Inhibition) ac_vad->data z_vad->data ac_devd->data protocols Standardized Protocols (Annexin V, TUNEL, Western) data->protocols conclusion Conclusion: Efficacy and Optimal Concentration of this compound in the New Cell Line protocols->conclusion

Caption: Logical framework for the comparative validation of this compound.

Conclusion

This guide provides a framework for the systematic validation of this compound in a new cell line. By employing the detailed experimental protocols and comparing its efficacy against established alternatives, researchers can confidently determine the optimal conditions for using this compound to inhibit apoptosis in their specific experimental model. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental designs, facilitating a comprehensive understanding of the validation process.

A Comparative Guide to Pan-Caspase Inhibitors: Alternatives to Ac-VAD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate pan-caspase inhibitor is critical for the accurate study of apoptosis and other caspase-mediated cellular processes. While Ac-VAD-CHO has been a widely used tool, a range of alternative inhibitors have been developed, offering distinct profiles in terms of potency, specificity, reversibility, and cell permeability. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable inhibitor for your research needs.

Performance Comparison of Pan-Caspase Inhibitors

The efficacy of a pan-caspase inhibitor is determined by its ability to broadly inhibit caspase activity at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric for this, with lower values indicating higher potency. The following table summarizes the reported IC50 values for this compound and its alternatives against a panel of caspases.

InhibitorCaspase-1Caspase-2Caspase-3Caspase-6Caspase-7Caspase-8Caspase-9ReversibilityKey Features
This compound -------ReversibleAldehyde-based, cell-permeable.[1]
Z-VAD-FMK 3.07 µM[2]--6.78 µM[2]4.11 µM[2]5.42 µM[2]10.66 µM[2]IrreversibleFluoromethylketone-based, cell-permeable, but can be toxic due to fluoroacetate (B1212596) production.[3]
Q-VD-OPh 25-400 nM[3][4][5]-25-400 nM[3][4][5]--25-400 nM[3][4][5]25-400 nM[3][4][5]IrreversibleO-phenoxy-based, cell-permeable, less toxic than Z-VAD-FMK, and can cross the blood-brain barrier.[3]
Emricasan (IDN-6556) 0.4 nM[6]20 nM[6]2 nM[6]4 nM[6]6 nM[6]6 nM[6]0.3 nM[6]IrreversibleOrally bioavailable and has been evaluated in clinical trials.[7]
Boc-D-FMK -------IrreversibleCell-permeable, broad-spectrum caspase inhibitor.[8]

Signaling Pathways and Experimental Workflows

To effectively utilize pan-caspase inhibitors, a thorough understanding of the underlying biological pathways and experimental procedures is essential.

Caspase Signaling Pathway

Caspases are key mediators of apoptosis, which can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, which are the primary targets of pan-caspase inhibitors.

Caspase Signaling Pathway Caspase Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Formation DISC Formation Death Receptor->DISC Formation Activates Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Induces Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Cleavage Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Leads to Apoptosis Apoptosis Substrate Cleavage->Apoptosis Pan-Caspase Inhibitor Pan-Caspase Inhibitor Pan-Caspase Inhibitor->Caspase-8 Pan-Caspase Inhibitor->Caspase-9 Pan-Caspase Inhibitor->Caspase-3

Caption: Overview of the extrinsic and intrinsic apoptosis pathways converging on executioner caspases, the target of pan-caspase inhibitors.

Experimental Workflow for Evaluating Caspase Inhibitors

A typical workflow for assessing the efficacy of a pan-caspase inhibitor involves inducing apoptosis in a cell culture model, treating the cells with the inhibitor, and then measuring caspase activity and cell viability.

Experimental Workflow Experimental Workflow for Caspase Inhibitor Evaluation cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_assay 3. Assays cluster_analysis 4. Data Analysis Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis e.g., Staurosporine Add Inhibitor Add Inhibitor Induce Apoptosis->Add Inhibitor Incubate Incubate Add Inhibitor->Incubate Cell Lysis Cell Lysis Add Inhibitor->Cell Lysis Incubate->Cell Lysis Cell Viability Assay Cell Viability Assay Incubate->Cell Viability Assay MTT Assay Caspase Activity Assay Caspase Activity Assay Cell Lysis->Caspase Activity Assay Fluorometric Measure Fluorescence Measure Fluorescence Cell Lysis->Measure Fluorescence Caspase Activity Assay->Measure Fluorescence Measure Absorbance Measure Absorbance Cell Viability Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 Measure Absorbance->Calculate IC50

Caption: A generalized workflow for testing the efficacy of pan-caspase inhibitors in a cell-based assay.

Experimental Protocols

Caspase Activity Assay (Fluorometric)

This protocol describes a method to quantify caspase activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Lysis:

    • Culture and treat cells with apoptosis-inducing agent and/or caspase inhibitor.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-20 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cell lysate) for the assay.

  • Assay Reaction:

    • Add 50 µL of cell lysate to each well of a 96-well black microplate.

    • Prepare a reaction mix containing assay buffer and the fluorogenic caspase substrate.

    • Add 50 µL of the reaction mix to each well containing the cell lysate.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) at different time points using a fluorometer.[9][10][11]

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the change in fluorescence over time.

    • Compare the activity in treated samples to untreated controls.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with the apoptosis-inducing agent and/or caspase inhibitor for the desired duration.

  • MTT Incubation:

    • Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.[12][13][14]

  • Solubilization:

    • Remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate with gentle shaking for 15 minutes to ensure complete solubilization.[12]

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[12][13]

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of the samples.

    • Express cell viability as a percentage of the untreated control.

Conclusion

The choice of a pan-caspase inhibitor should be guided by the specific requirements of the experiment. For general-purpose, potent, and irreversible inhibition with reduced toxicity, Q-VD-OPh presents a strong alternative to the classical Z-VAD-FMK. For studies requiring an orally bioavailable inhibitor with a well-documented clinical safety profile, Emricasan (IDN-6556) is an excellent choice. While this compound remains a useful tool, particularly for its reversible nature, researchers now have a broader palette of inhibitors with improved characteristics to facilitate more precise and reliable investigations into caspase-mediated cellular processes. Careful consideration of the data presented in this guide will enable researchers to make an informed decision and advance their understanding of apoptosis and related fields.

References

A Head-to-Head Comparison of Caspase Inhibitor Peptides for Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of widely used caspase inhibitor peptides, supported by quantitative data and detailed experimental protocols.

In the intricate landscape of apoptosis research, caspase inhibitors are indispensable tools for dissecting the molecular mechanisms of programmed cell death. These peptide-based inhibitors offer varying degrees of specificity and potency, making the selection of the most appropriate inhibitor a critical decision for experimental success. This guide provides a comprehensive head-to-head comparison of five commonly used caspase inhibitor peptides, presenting their performance data in a clear, comparative format, alongside detailed experimental protocols and pathway visualizations to support your research needs.

Overview of Caspase Inhibitor Peptides

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. They are categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). The inhibitors discussed below are designed to target these key enzymes with varying specificities.

  • Z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp(OMe)-fluoromethylketone): A cell-permeable, irreversible pan-caspase inhibitor that binds to the catalytic site of most caspases.[1][2][3] It is widely used to broadly block apoptosis.[2] However, it is a weak inhibitor of caspase-2.[1]

  • Q-VD-OPh (Quinoline-Val-Asp(non-omethylated)-OPh): A cell-permeable, irreversible pan-caspase inhibitor with potent anti-apoptotic properties.[4] It is effective at lower doses and is considered less toxic than Z-VAD-FMK.[5] It is capable of crossing the blood-brain barrier.[4][5]

  • Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-aldehyde): A potent, reversible, and competitive inhibitor of caspase-3 and caspase-7.[6][7][8][9][10] Its sequence is derived from the PARP cleavage site.[8][9]

  • Ac-LEHD-CHO (N-Acetyl-Leu-Glu-His-Asp-aldehyde): A reversible aldehyde inhibitor targeting the initiator caspase-9.[11][12] It is also known to inhibit caspase-8.[11]

  • Z-IETD-FMK (Carbobenzoxy-Ile-Glu-Thr-Asp-fluoromethylketone): A cell-permeable, irreversible, and specific inhibitor of the initiator caspase-8.[13][14][15][16][17]

Quantitative Performance Comparison

The efficacy of these inhibitors is best understood through their inhibition constants (Ki) or the concentration required for 50% inhibition (IC50). The following table summarizes the available quantitative data for a direct comparison of their potency and specificity.

Inhibitor PeptideTypeTarget CaspasesPotency (Ki / IC50)
Z-VAD-FMK Irreversible, Pan-CaspaseCaspase-1, -3, -4, -5, -6, -7, -8, -9, -10kobs/[I] (M⁻¹s⁻¹): • Caspase-1: 280,000 • Caspase-3: 16,000 • Caspase-8: 280,000 • Caspase-9: 180,000 (Weakly inhibits Caspase-2)[1][18]
Q-VD-OPh Irreversible, Pan-CaspaseCaspase-1, -3, -7, -8, -9, -10, -12IC50: 25-400 nM for Caspase-1, -3, -8, -9[4][5][19][20] • Caspase-7: 48 nM[4]
Ac-DEVD-CHO Reversible, Executioner-SpecificCaspase-3, Caspase-7Ki: • Caspase-3: 0.23 nM (230 pM)[6][7] • Caspase-7: 0.3 nM - 1.6 nM[6][7] (Weakly inhibits Caspase-2; Ki = 1.7 µM)[6]
Ac-LEHD-CHO Reversible, Initiator-SpecificCaspase-9, Caspase-8Specific Ki values are not consistently reported, but it is a known potent inhibitor for Caspase-9 and -8.[11][12]
Z-IETD-FMK Irreversible, Initiator-SpecificCaspase-8IC50: 0.46 µM for inhibiting TNFα-induced apoptosis.[16] A potent and specific inhibitor for Caspase-8.[13][14][15]

Note: Ki and IC50 values can vary depending on the assay conditions, substrate, and enzyme source. The data presented is a compilation from various sources for comparative purposes.

Visualizing Caspase Signaling Pathways

To understand the context in which these inhibitors function, it is crucial to visualize the primary apoptosis signaling pathways. The diagram below illustrates the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, highlighting the key caspases targeted by the compared inhibitors.

Caption: Intrinsic and extrinsic apoptosis pathways highlighting caspase activation points.

Experimental Protocols

Accurate comparison of inhibitor performance relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate caspase inhibition.

In Vitro Caspase Activity Assay (Colorimetric)

This protocol measures caspase activity in cell lysates by detecting the cleavage of a specific colorimetric peptide substrate.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Caspase-specific p-nitroanilide (pNA) substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9, IETD-pNA for caspase-8)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Prepare Cell Lysates:

    • Induce apoptosis in your cell line of choice, leaving a control group untreated.

    • Harvest 1-5 x 10⁶ cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Set up the Assay:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well.

    • To inhibitor wells, add the desired concentration of the caspase inhibitor peptide. Add an equivalent volume of the inhibitor's solvent (e.g., DMSO) to control wells. Pre-incubate for 10-30 minutes at 37°C.

    • Add 50 µL of 2x Reaction Buffer (with fresh DTT) to each well.

    • Initiate the reaction by adding 5 µL of the appropriate 4 mM pNA substrate (final concentration 200 µM).

  • Data Acquisition:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase activity can be determined by comparing the readings from the induced, uninhibited sample to the non-induced control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • 1x Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in cell culture. Include both positive and negative controls.

    • Harvest cells (both adherent and floating) and collect 1-5 x 10⁵ cells per sample by centrifugation (e.g., 500 x g for 5 minutes).

    • Wash the cells once with cold PBS, then centrifuge and carefully discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Healthy cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the comparative analysis of different caspase inhibitors in a cell-based apoptosis assay.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Seed cells in multi-well plates) start->cell_culture induce_apoptosis 2. Induce Apoptosis (e.g., Staurosporine, TNF-α) cell_culture->induce_apoptosis add_inhibitors 3. Add Caspase Inhibitors (Test peptides at various concentrations) induce_apoptosis->add_inhibitors control_node Control Groups: - Untreated - Apoptosis induction only induce_apoptosis->control_node incubation 4. Incubate (Allow time for apoptosis and inhibition to occur) add_inhibitors->incubation harvest_cells 5. Harvest Cells incubation->harvest_cells stain_cells 6. Stain Cells (e.g., Annexin V/PI) harvest_cells->stain_cells flow_cytometry 7. Data Acquisition (Flow Cytometry) stain_cells->flow_cytometry data_analysis 8. Data Analysis (Quantify apoptotic populations, calculate IC50) flow_cytometry->data_analysis end End data_analysis->end control_node->incubation

Caption: Workflow for comparing the efficacy of caspase inhibitors in cell culture.

Conclusion

The choice of a caspase inhibitor peptide is dictated by the specific experimental question. For broad inhibition of apoptosis, pan-caspase inhibitors like Q-VD-OPh offer high potency and low toxicity. For dissecting the roles of specific pathways, selective inhibitors are paramount. Ac-DEVD-CHO is an excellent choice for targeting the central executioner caspase-3, while Z-IETD-FMK and Ac-LEHD-CHO allow for the specific interrogation of the extrinsic and intrinsic initiator pathways, respectively. By leveraging the quantitative data and protocols provided in this guide, researchers can make informed decisions to advance their understanding of the complex and vital process of apoptosis.

References

Ac-VAD-CHO: A Comparative Guide to its Specificity Across the Caspase Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the caspase inhibitor Ac-VAD-CHO, offering insights into its specificity profile across the caspase family. While widely recognized as a broad-spectrum, or pan-caspase inhibitor, a detailed quantitative comparison of its inhibitory activity against all caspases is not extensively documented in a single, publicly available source. To address this, we present the available data for this compound and contrast it with structurally similar and more comprehensively characterized peptide aldehyde inhibitors. This comparative approach provides a valuable framework for interpreting experimental results and selecting appropriate tools for caspase research.

Understanding Caspase Inhibition by this compound

Caspases are a family of cysteine-aspartic proteases that play a critical role in the orchestrated processes of apoptosis (programmed cell death) and inflammation. They are broadly classified into three groups: initiator caspases (caspase-2, -8, -9, -10), executioner caspases (caspase-3, -6, -7), and inflammatory caspases (caspase-1, -4, -5).

This compound (N-Acetyl-Val-Ala-Asp-CHO) is a cell-permeable, reversible inhibitor of caspases. Its mechanism of action involves the formation of a covalent bond between its aldehyde group and the active site cysteine of the caspase, thereby blocking the enzyme's proteolytic activity. Although it is known to inhibit a wide range of caspases, its affinity for each varies.

Comparative Inhibitory Profile of Peptide Aldehydes

The following table summarizes the known inhibition constants (Ki) for this compound and provides a comparative look at other well-characterized peptide aldehyde inhibitors. This data is compiled from various sources and highlights the overlapping, yet distinct, specificity profiles of these compounds. The profile of related inhibitors can help to infer the likely potency of this compound against caspases for which specific data is not available.

Caspase FamilyTarget CaspaseThis compoundAc-DEVD-CHOAc-YVAD-CHOAc-VDVAD-CHO
Inflammatory Caspase-1Inhibitor-Ki = 0.76 nM -
Caspase-4Inhibitor-Ki = 163-970 nM-
Caspase-5Inhibitor-Ki = 163-970 nM-
Initiator Caspase-2InhibitorKi = 1.7 µMKi > 10,000 nMPotent Inhibitor
Caspase-8Inhibitor-Ki = 163-970 nM-
Caspase-9Inhibitor-Ki = 163-970 nM-
Caspase-10Inhibitor-Ki = 163-970 nM-
Executioner Caspase-3InhibitorKi = 0.23 nM [1][2]Ki > 10,000 nMKi = 6.5 nM [3]
Caspase-6Inhibitor-Ki > 10,000 nM-
Caspase-7InhibitorKi = 1.6 nM [2]Ki > 10,000 nM-

Note: "Inhibitor" indicates that this compound is known to inhibit the specified caspase, but comprehensive, comparative quantitative data (Ki or IC50 values) from a single study is not available. The provided Ki values for other inhibitors offer a point of reference for potency and selectivity.

Caspase-Mediated Signaling Pathways and Points of Inhibition

As a pan-caspase inhibitor, this compound can intervene in the major signaling pathways that lead to apoptosis and inflammation. The diagram below illustrates the key caspases in these pathways and indicates the inhibitory action of this compound.

G cluster_extrinsic Extrinsic Apoptotic Pathway cluster_intrinsic Intrinsic Apoptotic Pathway cluster_execution Execution Pathway cluster_inflammatory Inflammatory Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Intracellular Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PAMPs PAMPs/DAMPs Inflammasome Inflammasome PAMPs->Inflammasome Procaspase1 Pro-caspase-1 Inflammasome->Procaspase1 Caspase1 Caspase-1 Procaspase1->Caspase1 Inflammation Inflammation Caspase1->Inflammation Inhibitor This compound Inhibitor->Caspase8 Inhibitor->Caspase9 Inhibitor->Caspase3 Inhibitor->Caspase1

Caption: this compound inhibits key caspases in the extrinsic, intrinsic, and inflammatory pathways.

Experimental Protocol: Determination of Caspase Inhibition Constant (Ki)

This protocol provides a generalized method for determining the inhibition constant (Ki) of this compound against a specific caspase using a fluorogenic substrate assay.

Materials:

  • Purified, active recombinant human caspases

  • Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

  • This compound stock solution (dissolved in DMSO)

  • 96-well, black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in Caspase Assay Buffer. Include a DMSO-only control.

    • Dilute the active caspase in cold Caspase Assay Buffer to a working concentration that yields a linear rate of substrate cleavage over the measurement period.

    • Dilute the fluorogenic substrate in Caspase Assay Buffer to a final concentration, typically at or below its Km value.

  • Assay Setup:

    • To the wells of the 96-well plate, add the diluted this compound or DMSO vehicle control.

    • Add the diluted active caspase to each well.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorometric reader pre-set to 37°C.

    • Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence change) for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Experimental Workflow

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_inhibitor Prepare this compound serial dilutions add_reagents Add inhibitor and caspase to plate prep_inhibitor->add_reagents prep_enzyme Dilute active caspase prep_enzyme->add_reagents incubate Incubate for enzyme-inhibitor binding add_reagents->incubate add_substrate Initiate reaction with fluorogenic substrate incubate->add_substrate read_plate Measure fluorescence kinetically add_substrate->read_plate calc_velocity Calculate initial reaction velocities read_plate->calc_velocity calc_ic50 Determine IC50 values calc_velocity->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: A typical workflow for determining the inhibitory constants of this compound against caspases.

References

A Researcher's Guide to Confirming Caspase Inhibition: A Comparative Analysis of Secondary Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in apoptosis, cellular biology, and drug development, the accurate assessment of caspase inhibition is paramount. While primary methods like fluorometric assays provide a direct measure of enzyme activity, they do not reveal the downstream cellular consequences. This guide provides a comparative overview of essential secondary methods to robustly confirm the efficacy of caspase inhibitors, using the well-established pan-caspase inhibitor Ac-VAD-CHO as a reference. We present detailed protocols, comparative data, and logical workflows to ensure the integrity of your findings.

The Central Role of this compound

This compound is a potent, cell-permeable, and reversible pan-caspase inhibitor.[1] It belongs to a class of peptide aldehyde inhibitors that target the catalytic cysteine residue within the active site of caspases. Its broad specificity makes it an invaluable tool for determining whether a cellular process is caspase-dependent. However, to validate that the observed phenotype is a direct result of on-target caspase inhibition, secondary confirmation is crucial. A related and commonly used irreversible inhibitor is Z-VAD-FMK, which functions similarly by forming a covalent bond with the caspase active site.[2][3]

Comparison of Secondary Confirmation Methods

The most reliable approaches to confirm caspase inhibition involve assessing the downstream molecular and cellular hallmarks of apoptosis. Here, we compare two gold-standard techniques: Western Blotting for PARP cleavage and Flow Cytometry for Annexin V/PI staining.

Quantitative Data Summary

The following table illustrates typical results from experiments using a model human cancer cell line (e.g., Jurkat) induced to undergo apoptosis with staurosporine, with or without the presence of a pan-caspase inhibitor.

Method Parameter Measured Control (Untreated) Apoptosis Induction (Staurosporine) Apoptosis Induction + this compound (50 µM) Interpretation
Western Blot Ratio of Cleaved PARP (89 kDa) to Full-Length PARP (116 kDa)0.050.850.10This compound effectively prevents the cleavage of PARP, a key substrate of executioner caspases.[4][5]
Flow Cytometry Percentage of Early Apoptotic Cells (Annexin V+/PI-)2.1%45.3%5.2%This compound significantly reduces the externalization of phosphatidylserine (B164497), an early marker of apoptosis.[6]
Flow Cytometry Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+)1.5%22.8%3.1%Inhibition of caspases prevents progression to late-stage apoptosis and secondary necrosis.[6]

Visualizing the Underlying Biology and Workflow

Apoptotic Signaling and Caspase Inhibition

Apoptosis proceeds via two main pathways, the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated), both of which converge on the activation of executioner caspases (e.g., Caspase-3).[7][8][9][10] Pan-caspase inhibitors like this compound block this terminal step, preventing the cleavage of cellular substrates that lead to cell death.

G Apoptotic Signaling Pathways and Point of Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Hallmarks (Membrane Blebbing, DNA Fragmentation) Caspase3->Apoptosis Inhibitor This compound Inhibitor->Caspase8 Inhibitor->Caspase9 Inhibitor->Caspase3 CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Apoptotic pathways converge on executioner caspases.

Experimental Workflow for Confirmation

A logical workflow ensures that results are clear and unambiguous. The process involves treating cells, harvesting them, and then processing them for parallel analysis by multiple secondary methods.

G Experimental Workflow for Caspase Inhibition Confirmation cluster_treatment Cell Treatment (24-48h) cluster_wb Method 1: Western Blot cluster_flow Method 2: Flow Cytometry start Seed Cells control 1. Vehicle Control start->control inducer 2. Apoptosis Inducer (e.g., Staurosporine) inhibitor 3. Inducer + Inhibitor (e.g., this compound) harvest Harvest Cells (Adherent + Suspension) inhibitor->harvest process_split Split Sample harvest->process_split lysis Lyse Cells in RIPA Buffer process_split->lysis Sample A wash Wash Cells in PBS process_split->wash Sample B quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE & Transfer quant->sds probe Probe with Anti-PARP & Anti-Actin Antibodies sds->probe detect Detect & Quantify Bands probe->detect conclusion Compare Results & Confirm Inhibition detect->conclusion stain Stain with Annexin V-FITC & PI wash->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Populations (Live, Early, Late Apoptotic) acquire->analyze analyze->conclusion

Caption: A parallel workflow for robust confirmation.

Detailed Experimental Protocols

Protocol 1: Western Blot for PARP-1 Cleavage

This method detects the cleavage of Poly (ADP-ribose) polymerase 1 (PARP-1), a 116 kDa nuclear protein that is a primary target of active Caspase-3 and -7.[5] Upon cleavage, an 89 kDa fragment is generated, which is a hallmark of apoptosis.[4]

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the apoptosis inducer in the presence or absence of this compound (typically 20-50 µM) for the desired time.

    • Harvest cells and wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with a protease inhibitor cocktail.[11]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[11]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Normalize all samples to the same concentration (e.g., 1-2 µg/µL).

  • SDS-PAGE and Transfer:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes.

    • Load samples onto a 10% polyacrylamide gel and perform electrophoresis.[4]

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody that recognizes both full-length and cleaved PARP-1.[11] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash 3x with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Annexin V/PI Staining by Flow Cytometry

This assay quantifies the percentage of cells in different stages of cell death.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Methodology:

  • Cell Treatment and Harvesting:

    • Induce apoptosis in your cell suspension or adherent culture, including all necessary controls (untreated, inducer only, inducer + inhibitor).

    • Collect cells (including supernatant for suspension cultures) and centrifuge at 300 x g for 5 minutes.[6][13]

  • Cell Washing:

    • Wash cells once with 1 mL of cold 1X PBS and centrifuge again.[13]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[6]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13][14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13]

    • Analyze the samples immediately by flow cytometry. Be sure to include single-stain controls to set up proper compensation.

    • Gate on the cell population and quantify the four quadrants:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris).

Logical Comparison of Methods

Choosing the right secondary assay depends on the specific experimental question. Western blotting provides mechanistic insight into specific substrate cleavage, while flow cytometry gives a quantitative overview of the cell population's fate.

G Logical Comparison of Confirmation Methods question Is Caspase Inhibition Confirmed? wb Western Blot (PARP Cleavage) question->wb flow Flow Cytometry (Annexin V/PI) question->flow wb_pro Pros: - Mechanistic insight - Confirms cleavage of specific substrate - Relatively low cost per sample wb->wb_pro Advantages wb_con Cons: - Not single-cell resolution - Semi-quantitative - Can be time-consuming wb->wb_con Limitations flow_pro Pros: - Quantitative population data - Distinguishes early vs. late apoptosis - High-throughput potential - Single-cell resolution flow->flow_pro Advantages flow_con Cons: - Less direct mechanistic insight - Requires specialized equipment - Adherent cells need careful handling flow->flow_con Limitations

Caption: Choosing a method based on experimental needs.

References

In Vivo Efficacy of Ac-VAD-CHO and Other Caspase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of apoptosis inhibition, selecting the appropriate tool is paramount for in vivo success. This guide provides a comparative analysis of the in vivo efficacy of the pan-caspase inhibitor Ac-VAD-CHO against other notable caspase inhibitors, including the more specific Ac-YVAD-CHO and the widely used pan-caspase inhibitors Z-VAD-FMK and Q-VD-OPh. Due to a scarcity of direct comparative in vivo studies, this guide presents data from individual studies in relevant disease models to offer an objective overview.

Quantitative Efficacy Comparison

The following table summarizes the in vivo efficacy of various caspase inhibitors across different animal models. It is important to note that the experimental conditions, including animal models, disease induction, and inhibitor administration routes, vary between studies, making direct comparisons challenging.

InhibitorTargetAnimal ModelDisease/Condition ModelDosageAdministration RouteKey Efficacy EndpointsReference
Ac-YVAD-CHO Caspase-1RatQuinolinic acid-induced striatal neurotoxicity2-8 µgIntrastriatal infusionInhibited internucleosomal DNA fragmentation and increases in caspase-1 activity and p53 protein levels.[1]
Z-VAD-FMK Pan-caspaseMouseEndotoxic shock20 µg/g body weightIntraperitoneal injectionSignificantly reduced mortality and alleviated disease symptoms.
Z-VAD-FMK Pan-caspaseMouseOxygen-glucose deprivation-induced cortical neuronal cell deathNot specified in vivoNot specified in vivoAttenuated apoptosis in cultured neurons; suggested potential for in vivo hypoxic-ischemic insults.[2]
Q-VD-OPh Pan-caspaseVarious (Review)Multiple human disease modelse.g., 20 mg/kgNot specified in reviewEffective at low concentrations, crosses the blood-brain barrier, and is non-toxic in vivo.[3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and potentially replicating research findings. Below are the experimental protocols for the key studies cited in this guide.

Ac-YVAD-CHO in Quinolinic Acid-Induced Neurotoxicity[1]
  • Animal Model: Male Sprague-Dawley rats.

  • Disease Induction: Intrastriatal injection of 60 nmol of quinolinic acid (QA).

  • Inhibitor Administration: Rats were pre-treated with an intrastriatal infusion of Ac-YVAD-CHO (2-8 µg) before the QA injection.

  • Efficacy Assessment:

    • Caspase-1 Activity Assay: Measurement of caspase-1 activity in striatal proteins.

    • DNA Fragmentation Analysis: Agarose gel electrophoresis to detect internucleosomal DNA fragmentation.

    • Western Blot Analysis: Measurement of p53 protein levels in nuclear proteins.

Z-VAD-FMK in Endotoxic Shock
  • Animal Model: Mice.

  • Disease Induction: Intraperitoneal challenge with lipopolysaccharide (LPS; 10 µg/g body weight).

  • Inhibitor Administration: Intraperitoneal injection of Z-VAD-FMK (20 µg/g body weight) 2 hours before LPS challenge.

  • Efficacy Assessment:

    • Mortality Rate: Monitoring survival of the mice post-LPS challenge.

    • Disease Severity: Observation and scoring of clinical signs of endotoxic shock.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.

cluster_0 Apoptosis Signaling Pathway Apoptotic Stimulus Apoptotic Stimulus Procaspase-8 Procaspase-8 Apoptotic Stimulus->Procaspase-8 Procaspase-9 Procaspase-9 Apoptotic Stimulus->Procaspase-9 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Cleavage Caspase-3 (Executioner) Caspase-3 (Executioner) Procaspase-3->Caspase-3 (Executioner) Activation Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis Cell Death This compound This compound This compound->Caspase-3 (Executioner) Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-3 (Executioner) Q-VD-OPh Q-VD-OPh Q-VD-OPh->Caspase-8 Q-VD-OPh->Caspase-9 Q-VD-OPh->Caspase-3 (Executioner)

Caption: General apoptosis pathway showing the points of intervention for pan-caspase inhibitors.

cluster_1 In Vivo Efficacy Study Workflow Animal Model Selection Animal Model Selection Disease Induction Disease Induction Animal Model Selection->Disease Induction e.g., Rat, Mouse Inhibitor Administration Inhibitor Administration Disease Induction->Inhibitor Administration e.g., Toxin, Ischemia Efficacy Endpoint Assessment Efficacy Endpoint Assessment Inhibitor Administration->Efficacy Endpoint Assessment Route, Dose, Timing Data Analysis Data Analysis Efficacy Endpoint Assessment->Data Analysis e.g., Histology, Biomarkers

Caption: A typical workflow for an in vivo study evaluating the efficacy of a therapeutic inhibitor.

References

Safety Operating Guide

Proper Disposal of Ac-VAD-CHO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Handling and Disposal of the Caspase Inhibitor Ac-VAD-CHO.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This compound (N-Acetyl-L-valyl-L-alanyl-N'-[(1S)-1-formyl-3-carboxypropyl]-L-aspartamide) is a potent, cell-permeable pan-caspase inhibitor widely used in apoptosis research.[1][2] Due to its biological activity, appropriate disposal procedures must be followed. This guide provides step-by-step procedural guidance for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[3]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.[2]

Quantitative Data and Chemical Properties

A summary of the key chemical and safety data for this compound is provided in the table below. This information is essential for a proper risk assessment prior to handling and disposal.

PropertyValueSource
CAS Number 147837-52-3[4]
Molecular Formula C₁₄H₂₃N₃O₇[2]
Molecular Weight 329.35 g/mol [2]
Appearance Solid[2]
Solubility Soluble in DMSO[2]
Storage Temperature Freeze (< -15 °C)[2]
Toxicity No data available, treat as potentially harmful.[4]

Step-by-Step Disposal Protocol

Currently, there are no specific, published protocols for the chemical inactivation or neutralization of this compound. Therefore, the recommended procedure is to dispose of it as laboratory chemical waste through a licensed environmental waste management service. Do not pour this compound solutions down the sink or dispose of them in the regular trash. [3]

Waste Segregation and Collection
  • Identify Waste Streams: All materials contaminated with this compound must be treated as chemical waste. This includes:

    • Unused or expired this compound solid.

    • Stock solutions and diluted solutions containing this compound.

    • Contaminated labware such as pipette tips, vials, and flasks.

    • Contaminated PPE (gloves, etc.).

  • Use Designated Waste Containers:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste in a separate, leak-proof container that is compatible with the solvent used (e.g., DMSO).

    • Ensure all waste containers are properly labeled with the chemical name ("this compound") and any other components of the waste mixture.

Labeling and Storage of Waste
  • Hazard Communication: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.

  • Secure Storage: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Consult your institution's EHS office for specific guidance and to arrange for the pickup and disposal of the chemical waste.

  • Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5]

Decontamination of Work Surfaces
  • Clean Work Area: After handling and preparing the waste for disposal, thoroughly clean and decontaminate all work surfaces. Use an appropriate cleaning agent, such as 70% ethanol, followed by water.

Experimental Protocols Cited

While specific disposal protocols for this compound are not available, the general principles of handling and disposing of peptide-based laboratory chemicals are well-established. The procedures outlined above are based on standard practices for laboratory chemical waste management.[3][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_collection Collection & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in DMSO, etc.) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end Dispose via Licensed Hazardous Waste Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ac-VAD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of the caspase inhibitor Ac-VAD-CHO are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize exposure risks and establish a secure laboratory environment.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive approach to Personal Protective Equipment (PPE) is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE based on the specific laboratory task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Safety goggles• Chemical-resistant lab coat or gown• Disposable nitrile gloves• Face shield (if not working in a fume hood)• Consider double-gloving for added protection
Handling of Liquids/Solutions • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Lab coat• Face shield for splash hazards• Chemical-resistant apron over lab coat
Equipment Cleaning & Decontamination • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron

Operational Plan: A Step-by-Step Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_area Designate Handling Area (e.g., Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 3. Personal Protection gather_materials Assemble Equipment & PPE gather_materials->prep_area 2. Area Setup review_sds Review Safety Data Sheet (SDS) review_sds->gather_materials 1. Information Gathering weigh Weigh Solid Compound don_ppe->weigh 4. Weighing dissolve Prepare Solution weigh->dissolve 5. Solubilization experiment Conduct Experiment dissolve->experiment 6. Experimental Use decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces 7. Decontamination decontaminate_equipment Decontaminate Reusable Equipment decontaminate_surfaces->decontaminate_equipment doff_ppe Doff PPE Correctly decontaminate_equipment->doff_ppe 8. PPE Removal wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_segregation Segregate Chemical Waste wash_hands->waste_segregation 9. Waste Management waste_labeling Label Waste Container waste_segregation->waste_labeling waste_storage Store Waste in Designated Area waste_labeling->waste_storage waste_pickup Arrange for Professional Disposal waste_storage->waste_pickup

Safe Handling Workflow for this compound
Experimental Protocols: Key Methodologies

Weighing the Compound:

  • Perform all weighing activities within a certified chemical fume hood to minimize inhalation exposure.

  • Use a disposable weigh boat to prevent cross-contamination.

  • Handle the compound gently to avoid creating airborne dust.

  • After weighing, carefully transfer the compound to the appropriate vessel for dissolution.

Solution Preparation:

  • Slowly add the solvent to the solid this compound to avoid splashing.

  • Ensure the container is appropriately sized and capped during dissolution to prevent aerosol generation.

  • If sonication is required, ensure the vessel is securely sealed.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.

Waste Segregation and Collection:

  • Solid Waste: Collect all disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Final Disposal:

  • Disposal of chemical waste must be carried out in accordance with all local, state, and national regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste.

  • Never dispose of this compound down the drain or in the regular trash.[2]

By implementing these safety and logistical protocols, you can confidently and safely incorporate this compound into your research, contributing to a culture of safety and responsibility within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-VAD-CHO
Reactant of Route 2
Ac-VAD-CHO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.